3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
説明
BenchChem offers high-quality 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMASYTGWJABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Utility of 3-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the selection of privileged building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS: 863548-47-4) has emerged as a highly versatile synthetic intermediate[1]. Featuring a highly nucleophilic primary amine and a metabolically stable tertiary amide, this compound serves as a foundational scaffold for designing targeted therapeutics, including kinase inhibitors, PARP inhibitors, and GPCR modulators.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and field-proven synthetic methodologies, offering a self-validating guide for researchers utilizing this building block.
Physicochemical Profiling & Structural Rationale
The structural architecture of 3-(aminomethyl)-N,N-dimethylbenzamide offers several distinct pharmacological and chemical advantages:
-
The Meta Substitution (1,3-geometry): The meta-relationship between the aminomethyl and amide groups provides a specific vector angle (~120°) that is frequently optimal for occupying binding pockets without inducing the steric clashes common to ortho-substituted analogs.
-
N,N-Dimethylamide Motif: Unlike primary or secondary amides, the tertiary N,N-dimethylamide acts as a pure hydrogen-bond acceptor. Furthermore, it is highly resistant to enzymatic hydrolysis by in vivo amidases, significantly improving the pharmacokinetic half-life of the final active pharmaceutical ingredient (API).
-
Hydrochloride Salt Form: Free primary benzylamines are prone to atmospheric oxidation and CO₂ absorption (forming carbamates). The hydrochloride salt ensures the compound remains a stable, free-flowing powder with enhanced aqueous and polar organic solubility[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride |
| CAS Number | 863548-47-4 (Free base / General)[1] |
| Molecular Formula | C₁₀H₁₄N₂O · HCl (C₁₀H₁₅ClN₂O)[1][2] |
| Molecular Weight | 178.23 g/mol (Free Base) / 214.69 g/mol (HCl Salt)[2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol, DMF |
| Primary Reactivity | Nucleophilic substitution, Reductive amination, Amide coupling |
Core Experimental Workflows
To integrate this building block into complex molecular architectures, two primary carbon-nitrogen (C-N) bond-forming methodologies are utilized: Reductive Amination and Amide Coupling.
Fig 1: Synthetic workflow from building block to target scaffold.
Protocol A: One-Pot Reductive Amination
Reductive amination is the premier method for converting the primary amine of this building block into a secondary amine[3]. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice due to its mild nature and high selectivity[4].
Mechanistic Causality: STAB is utilized instead of Sodium Borohydride (NaBH₄) because STAB selectively reduces the protonated imine intermediate without prematurely reducing the starting aldehyde[4]. 1,2-Dichloroethane (DCE) is selected as the solvent because STAB is moisture-sensitive and incompatible with protic solvents like methanol[5].
Fig 2: One-pot reductive amination pathway using STAB.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask, add the target aldehyde (1.0 mmol) and 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (1.05 mmol).
-
Free-Basing: Suspend the mixture in anhydrous DCE (10 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) dropwise to neutralize the HCl salt and liberate the nucleophilic free amine.
-
Imine Formation: Stir the reaction at room temperature under a nitrogen atmosphere for 1 hour to allow complete Schiff base (imine) formation[3].
-
Reduction: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm[3]. Remove the ice bath and stir at room temperature for 12 hours.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL)[3]. Stir vigorously for 15 minutes to destroy unreacted borohydride. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Amide Coupling via HATU
When the target molecule requires an amide linkage, coupling the building block with a carboxylic acid is required. HATU is preferred over standard carbodiimides (like EDC) due to its superior efficiency and ability to suppress epimerization.
Mechanistic Causality: Pre-activation of the carboxylic acid with HATU and DIPEA generates a highly reactive O-At ester intermediate. The amine is added after this activation period to prevent it from reacting directly with the uronium salt of HATU, which would form an unreactive guanidinium byproduct.
Step-by-Step Methodology:
-
Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature for 15 minutes.
-
Coupling: Add 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (1.0 mmol) in one portion. The excess DIPEA from step 1 will neutralize the HCl salt in situ.
-
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated NaHCO₃ (10 mL) to remove unreacted acid, and 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over MgSO₄ and concentrate.
Analytical Validation & Self-Validating Systems
To ensure the integrity of the synthesized intermediates, a self-validating analytical workflow must be employed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The disappearance of the starting material mass (m/z 179.1 for the free base [M+H]+) and the appearance of the target product mass confirm the reaction. The N,N-dimethylamide group ensures the product ionizes exceptionally well in positive electrospray ionization (ESI+) mode.
-
¹H-NMR (Nuclear Magnetic Resonance):
-
Validation of Reductive Amination: The disappearance of the aldehyde proton signal (typically ~9.0–10.0 ppm) and the appearance of a new benzylic/aliphatic CH₂ signal (~3.5–4.0 ppm) confirms successful reduction.
-
Validation of Amide Coupling: The appearance of a broad singlet corresponding to the new amide NH (~8.0–8.5 ppm) and the characteristic downfield shift of the benzylic CH₂ protons of the building block (from ~3.8 ppm to ~4.4 ppm due to the deshielding effect of the new carbonyl) validate the C-N bond formation.
-
Conclusion
3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a highly privileged building block that bridges the gap between raw chemical synthesis and advanced drug design. By leveraging its predictable reactivity in reductive aminations and amide couplings, alongside the pharmacokinetic benefits of its tertiary amide moiety, researchers can rapidly construct robust, metabolically stable lead compounds.
References
-
NextSDS. "3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information." nextsds.com. Available at: [Link]
-
Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." commonorganicchemistry.com. Available at: [Link]
-
Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." organic-chemistry.org. Available at: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-(Aminomethyl)-n,n-dimethylbenzamide hydrochloride/CAS:863548-47-4-HXCHEM [hxchem.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Solubility and Stability of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Physicochemical Landscape
In the realm of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which a successful therapeutic is built. The solubility and stability of an active pharmaceutical ingredient (API) dictate its formulation possibilities, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the core solubility and stability characteristics of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride.
While specific experimental data for this compound is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its characterization. It is intended to empower researchers to design and execute targeted experiments, interpret data with confidence, and make informed decisions in their development programs. Every protocol and theoretical discussion herein should be a prelude to rigorous experimental verification.
Physicochemical Profile of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride
3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is a small molecule featuring a tertiary benzamide and a primary aminomethyl group. The hydrochloride salt form is designed to enhance its aqueous solubility.
| Property | Value/Information | Structural Impact |
| Molecular Formula | C₁₀H₁₅ClN₂O | - |
| Molecular Weight | 214.69 g/mol | - |
| Chemical Structure | A benzene ring substituted with a -CON(CH₃)₂ group and a -CH₂NH₃⁺Cl⁻ group at the meta position. | The aromatic ring provides a hydrophobic character, while the tertiary amide and the protonated amine offer hydrophilic and hydrogen bonding capabilities. |
| Key Functional Groups | Tertiary Amide, Primary Amine (as hydrochloride salt) | The amide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions. The primary amine is basic and exists in its protonated, more water-soluble form at physiological pH. |
| Predicted pKa | ~9.3 | The pKa of the aminomethyl group is predicted to be similar to that of benzylamine (pKa ≈ 9.33).[1][2] This indicates that below this pH, the cationic (protonated) form will predominate, enhancing aqueous solubility. The amide group is a very weak base with a predicted pKa well below 0.[3][4] |
Solubility Profile: A Predictive and Practical Approach
A comprehensive understanding of solubility is critical for developing viable formulations, from early-stage in-vitro assays to final dosage forms.
Theoretical Solubility Considerations
The structure of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride suggests a complex solubility profile:
-
Aqueous Solubility : The presence of the hydrochloride salt of the primary amine is the primary driver for aqueous solubility. At pH values significantly below the pKa of the amine (~9.3), the molecule will be predominantly in its cationic form, which is highly polar and interacts favorably with water. As the pH approaches and surpasses the pKa, the uncharged free base concentration will increase, likely leading to a sharp decrease in aqueous solubility.
-
Solubility in Organic Solvents :
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : Good solubility is expected due to the potential for hydrogen bonding with both the protonated amine and the carbonyl oxygen of the amide.
-
Polar Aprotic Solvents (e.g., DMSO, DMF) : High solubility is anticipated, as these solvents are excellent at solvating a wide range of organic molecules, including salts.[5][6]
-
Non-Polar Solvents (e.g., Hexane, Toluene) : Poor solubility is expected due to the high polarity of the hydrochloride salt.
-
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[7][8][9][10] This method ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions.
Protocol: Shake-Flask Solubility Determination
-
Preparation : Add an excess amount of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride to a known volume of the test solvent (e.g., water, pH-buffered solutions, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation : Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. Methods include:
-
Centrifugation at the same controlled temperature, followed by careful collection of the supernatant.
-
Filtration through a low-binding filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
-
Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation : Report the solubility in units such as mg/mL or µg/mL.
Caption: A schematic of the shake-flask method for solubility testing.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods as mandated by ICH guidelines.[11][12][13][14][15][16] A typical study aims for 5-20% degradation to ensure that degradation products can be reliably detected.[17][18]
Predicted Stability and Potential Degradation Pathways
The 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride molecule possesses two primary sites susceptible to degradation: the amide bond and the aminomethyl group.
-
Hydrolytic Degradation :
-
Acidic Conditions : The amide bond is the primary site of susceptibility to acid-catalyzed hydrolysis, which would yield 3-(aminomethyl)benzoic acid and dimethylamine. This reaction typically requires elevated temperatures and strong acidic conditions.[19]
-
Basic Conditions : Under strong basic conditions and heat, the amide bond can also undergo hydrolysis.[19]
-
-
Oxidative Degradation : The primary amine of the aminomethyl group is susceptible to oxidation. Common oxidative pathways for aromatic amines can lead to the formation of various degradation products, including hydroxylamines and nitroso compounds.[17][20][21] The presence of trace metals can catalyze these reactions.
-
Photodegradation : Aromatic compounds, particularly those with amine functionalities, can be susceptible to photodegradation upon exposure to UV or visible light.[22] The specific degradation pathway would need to be elucidated experimentally.
-
Thermal Degradation : In the solid state, thermal degradation is generally less likely for a stable crystalline salt but should be evaluated at elevated temperatures.
Table of Potential Degradation Products:
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |
| Acid/Base Hydrolysis | Cleavage of the amide bond | 3-(aminomethyl)benzoic acid and Dimethylamine |
| Oxidation (e.g., H₂O₂) | Oxidation of the primary amine | N-oxide derivatives, hydroxylamines, or further degradation products |
| Photolysis (UV/Vis light) | Photochemical reactions of the aromatic ring or amine | Complex mixture of products, potentially involving ring modification or dimerization |
| Thermal (Heat) | General decomposition | Dependent on conditions, could lead to fragmentation or polymerization |
Protocol for a Comprehensive Forced Degradation Study
This protocol is designed based on ICH Q1A(R2) guidelines.[11]
-
Sample Preparation : Prepare solutions of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (e.g., at 1 mg/mL) in the respective stress media. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Stress Conditions :
-
Acidic Hydrolysis : 0.1 M HCl at 60°C for 24-48 hours.
-
Basic Hydrolysis : 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[22]
-
Thermal Degradation (Solution) : Heat the solution in water at 80°C for 48 hours.
-
Thermal Degradation (Solid) : Store the solid API at 80°C for 48 hours.
-
Photostability : Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be included.
-
-
Time Points : Analyze samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the extent of degradation.
-
Analysis : Analyze all samples using a validated, stability-indicating HPLC method.
-
Peak Purity and Mass Balance : Assess the purity of the main peak and calculate the mass balance to account for the parent compound and all degradation products.
Caption: A workflow for conducting forced degradation studies.
Analytical Methodology: A Stability-Indicating Approach
A validated, stability-indicating analytical method is crucial for accurately quantifying the compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for this purpose.[5][23][24][25][26]
Recommended HPLC-UV Method Parameters
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating the polar parent compound from potentially less polar degradation products.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
-
Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230-280 nm, to be determined by UV scan).
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : 30-40°C to ensure reproducibility.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[12][27][28][29][30] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by running forced degradation samples.
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy : The closeness of test results to the true value. This can be assessed by the recovery of spiked samples.
-
Precision : The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).
Recommendations for Handling and Storage
Based on the predicted stability profile, the following handling and storage recommendations are prudent:
-
Storage Conditions : Store 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride in well-closed containers at controlled room temperature, protected from light and moisture.
-
Formulation Considerations :
-
For aqueous formulations, maintaining a pH well below the pKa of the amine (e.g., pH 3-6) will be critical to ensure solubility and potentially enhance stability against oxidative degradation of the free amine.
-
The use of antioxidants could be considered for liquid formulations to mitigate the risk of oxidative degradation.
-
Light-protective packaging (e.g., amber vials or bottles) should be used for all liquid and solid dosage forms.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. While based on sound chemical principles and data from analogous compounds, the protocols and predictions herein must be substantiated by rigorous experimental work. A thorough and early characterization of these fundamental properties will undoubtedly pave the way for a more efficient and successful drug development program.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. Retrieved March 28, 2026 from [Link].
-
Qalitex Laboratories. Pharmaceutical Stability Guide 2026: Testing, Compliance, and Shelf Life. EIN Presswire. Published March 27, 2026. Retrieved March 28, 2026 from [Link].
-
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Published March 24, 2022. Retrieved March 28, 2026 from [Link].
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Published November 30, 2023. Retrieved March 28, 2026 from [Link].
-
FooDB. Showing Compound Benzylamine (FDB012059). Retrieved March 28, 2026 from [Link].
-
Arbour, A. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Arbour Group. Published October 14, 2024. Retrieved March 28, 2026 from [Link].
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved March 28, 2026 from [Link].
-
Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Published August 31, 2018. Retrieved March 28, 2026 from [Link].
-
International Council for Harmonisation. Quality Guidelines. Retrieved March 28, 2026 from [Link].
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved March 28, 2026 from [Link].
-
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved March 28, 2026 from [Link].
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. Published June 24, 2025. Retrieved March 28, 2026 from [Link].
-
ChemicalLand21. Benzylamine. Retrieved March 28, 2026 from [Link].
-
PubMed. International Conference on Harmonisation; guidance on Q1A stability testing of new drug substances and products; availability. Notice. Published November 7, 2001. Retrieved March 28, 2026 from [Link].
-
Patel, et al. Forced Degradation – A Review. Biomed J Sci & Tech Res. Published November 30, 2022. Retrieved March 28, 2026 from [Link].
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Published November 9, 2023. Retrieved March 28, 2026 from [Link].
-
Code of Federal Regulations. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Retrieved March 28, 2026 from [Link].
-
Qu, et al. Bacterial degradation of monocyclic aromatic amines. PMC. Retrieved March 28, 2026 from [Link].
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved March 28, 2026 from [Link].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Published November 2005. Retrieved March 28, 2026 from [Link].
-
LabRulez LCMS. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved March 28, 2026 from [Link].
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved March 28, 2026 from [Link].
-
Pharmaceutical Technology. Forced degradation studies: A critical lens into pharmaceutical stability. Published November 10, 2025. Retrieved March 28, 2026 from [Link].
-
Genin, et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Published November 12, 2018. Retrieved March 28, 2026 from [Link].
-
NIST. Benzamide, N,N-dimethyl-. WebBook. Retrieved March 28, 2026 from [Link].
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved March 28, 2026 from [Link].
-
Broughton, et al. A practical guide to forced degradation and stability studies for drug substances. Broughton. Retrieved March 28, 2026 from [Link].
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Published March 25, 2021. Retrieved March 28, 2026 from [Link].
-
Singh, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved March 28, 2026 from [Link].
-
IMR Press. The impact of aromatic amines on the environment: risks and damages. Retrieved March 28, 2026 from [Link].
-
Chromatography Forum. Forced Degradation in the drug products. Retrieved March 28, 2026 from [Link].
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 611-74-5 | CAS DataBase [m.chemicalbook.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. N,N-Dimethylbenzamide 99 611-74-5 [sigmaaldrich.com]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical Stability Guide 2026: Testing, Compliance, and She [natlawreview.com]
- 12. database.ich.org [database.ich.org]
- 13. biobostonconsulting.com [biobostonconsulting.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. fda.gov [fda.gov]
- 16. International Conference on Harmonisation; guidance on Q1A stability testing of new drug substances and products; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. article.imrpress.com [article.imrpress.com]
- 22. onyxipca.com [onyxipca.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. database.ich.org [database.ich.org]
- 28. mastercontrol.com [mastercontrol.com]
- 29. database.ich.org [database.ich.org]
- 30. fda.gov [fda.gov]
Preclinical Pharmacokinetic and ADME Profiling of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride: A Technical Workflow
Executive Summary & Physicochemical Rationale
The compound 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS: 863548-47-4) represents a highly versatile, lead-like building block frequently utilized in the design of serine protease inhibitors and epigenetic modulators. Structurally, it features a benzene scaffold substituted with an aminomethyl group (a classic P1 basic pharmacophore) and an N,N-dimethylamide moiety.
From a pharmacokinetic (PK) perspective, this molecule presents specific bioanalytical and dispositional challenges. The primary aliphatic amine has a predicted pKa of ~9.3, meaning it exists almost exclusively in its protonated, cationic state at physiological pH (7.4). While this guarantees excellent aqueous solubility, it severely limits passive transcellular membrane permeability and dictates a high volume of distribution ( Vd ) due to extensive partitioning into acidic intracellular compartments and binding to tissue phospholipids. Furthermore, the N,N-dimethylamide group serves as a classic "soft spot" for Phase I oxidative metabolism.
This whitepaper outlines a rigorous, self-validating preclinical framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, ensuring high-fidelity data generation for downstream In Vitro-In Vivo Extrapolation (IVIVE).
Fig 1. Tiered preclinical ADME and PK profiling workflow for the target compound.
Table 1: Predicted Physicochemical & Baseline Parameters
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 178.23 g/mol (Free base) | Small size allows potential paracellular transport. |
| pKa (Amine) | ~9.3 | Highly protonated at pH 7.4; high solubility, low passive permeability. |
| LogD (pH 7.4) | -0.2 | Hydrophilic nature; requires HILIC chromatography for bioanalysis. |
| Topological PSA | 46.1 Ų | Favorable for systemic circulation; limited blood-brain barrier penetration. |
In Vitro ADME Profiling Protocols
To predict in vivo absorption and hepatic clearance, we employ a bidirectional Caco-2 permeability assay and a human liver microsome (HLM) stability assay.
Bidirectional Caco-2 Permeability Assay
Because the target compound is highly basic, its absorption is highly dependent on the pH microenvironment of the gastrointestinal tract. We utilize a pH-gradient Caco-2 model to mimic physiological conditions[1].
Methodology & Causality:
-
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation and expression of apical efflux transporters (e.g., P-gp, BCRP)[1].
-
System Suitability (TEER): Measure Transepithelial Electrical Resistance (TEER). Causality: Only monolayers with TEER > 250 Ω⋅cm2 are used. This validates that tight junctions are intact, preventing artificial paracellular leakage of our small, hydrophilic analyte[2].
-
Assay Execution (pH Gradient):
-
Prepare the compound at 10 µM in HBSS buffer.
-
For Apical-to-Basolateral (A → B) transport: Adjust Apical buffer to pH 6.5 (mimicking the jejunum) and Basolateral to pH 7.4 (mimicking systemic circulation). Causality: The lower apical pH slightly increases the neutral fraction of the amine compared to pH 7.4, providing a more accurate estimation of intestinal absorption.
-
Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.
-
-
Post-Assay Validation: Introduce Lucifer Yellow (100 µM) for 1 hour post-assay. Causality: A Lucifer Yellow Papp<1.0×10−6 cm/s confirms that the test compound did not compromise monolayer integrity during the incubation[1].
Microsomal Metabolic Stability (Phase I)
The N,N-dimethylamide group is highly susceptible to N-demethylation by Cytochrome P450 enzymes (predominantly CYP3A4). Evaluating this degradation is critical for predicting hepatic clearance[3].
Fig 2. Predicted Phase I metabolic pathways: N-demethylation and oxidative deamination.
Methodology & Causality:
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes are obligate monooxygenases that require a continuous supply of electron equivalents (NADPH) to catalyze the N-demethylation of the amide[4].
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The high organic ratio and cold temperature instantaneously precipitate microsomal proteins and halt enzymatic activity.
Bioanalytical Quantification (LC-MS/MS)
Quantifying a highly polar, basic compound requires strict adherence to the FDA Bioanalytical Method Validation Guidance[5]. Standard reversed-phase (C18) chromatography often results in poor retention and peak tailing for primary amines. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.
Sample Preparation & Extraction
-
Matrix Spiking: Aliquot 50 µL of plasma (study sample, calibration standard, or Quality Control).
-
Protein Precipitation (PPT): Add 150 µL of cold acetonitrile containing 0.1% formic acid and 50 ng/mL of Internal Standard (e.g., stable isotope-labeled d6 -analog).
-
Causality: Traditional Liquid-Liquid Extraction (LLE) with non-polar solvents will fail to recover the protonated amine. Acidified PPT disrupts drug-protein binding while keeping the highly polar analyte dissolved in the aqueous-organic supernatant.
-
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Maintaining 4°C prevents the resolubilization of plasma lipids, which are a primary cause of matrix effect-induced ion suppression in the MS source[6].
Chromatographic & MS/MS Conditions
-
Column: Waters XBridge BEH HILIC (2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, drop to 50% B over 3 minutes. Causality: In HILIC, the aqueous phase is the strong eluting solvent. Starting with high organic content ensures the polar amine partitions into the water-enriched layer on the silica surface, providing excellent retention ( k′>2 ).
-
Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transition: m/z 179.1 → m/z 134.1 (loss of dimethylamine).
In Vivo Pharmacokinetic Assessment
To establish the foundational PK parameters, an in vivo study in male Sprague-Dawley rats is conducted using both Intravenous (IV) and Per Os (PO) administration.
Table 2: Representative In Vivo PK Parameters (Rat Model)
Note: Data represents predictive baseline values based on structural modeling and analogous compounds.
| PK Parameter | IV Dosing (2 mg/kg) | PO Dosing (10 mg/kg) | Interpretation / Causality |
| Cmax (ng/mL) | 1,450 | 380 | Rapid absorption but subject to first-pass metabolism. |
| Tmax (h) | - | 0.5 | Small molecular size allows rapid paracellular/transcellular flux. |
| AUC0−∞ (h·ng/mL) | 740 | 1,036 | Used to calculate absolute bioavailability ( F% ). |
| Clearance ( CL ) | 45 mL/min/kg | - | High clearance (approaching rat hepatic blood flow of ~55 mL/min/kg) due to rapid CYP-mediated N-demethylation. |
| Volume of Distribution ( Vdss ) | 3.2 L/kg | - | High volume ( >0.67 L/kg total body water) driven by the basic amine binding to acidic tissue phospholipids. |
| Bioavailability ( F% ) | - | 28% | Moderate oral bioavailability limited by high hepatic extraction ratio (first-pass effect). |
Data Synthesis and IVIVE
The high systemic clearance and moderate bioavailability indicate that while the compound is readily absorbed, it is rapidly metabolized. According to ICH M12 guidelines on Drug Interaction Studies[7], compounds with such high intrinsic clearance via specific CYP pathways (like CYP3A4) must be evaluated for victim drug-drug interactions (DDIs). If a patient is co-administered a strong CYP3A4 inhibitor (e.g., ketoconazole), the clearance of 3-(aminomethyl)-N,N-dimethylbenzamide could plummet, drastically increasing systemic exposure and potential toxicity.
References
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. URL:[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
-
U.S. Food and Drug Administration (FDA) / ICH. (2024). M12 Drug Interaction Studies - Guidance for Industry. URL:[Link]
Sources
- 1. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. solvobiotech.com [solvobiotech.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
potential therapeutic targets of benzamide compounds
The Benzamide Pharmacophore: A Technical Guide to Molecular Targeting and Assay Validation
As a privileged scaffold in medicinal chemistry, the benzamide moiety—characterized by a benzene ring covalently linked to a carboxamide group—offers exceptional conformational rigidity and precise hydrogen-bonding vectors. These steric and electronic properties make benzamide derivatives highly tunable, allowing them to anchor into diverse enzymatic pockets.
This whitepaper synthesizes the mechanistic rationale and self-validating experimental workflows for three primary therapeutic targets of benzamide compounds: Class I Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerase 1 (PARP-1), and the bacterial cell division protein FtsZ.
Class I Histone Deacetylases (HDAC1, 2, 3)
Therapeutic Context: Oncology and Epigenetic Modulation
Mechanistic Rationale
Unlike hydroxamate-based pan-HDAC inhibitors (e.g., SAHA) that form a standard 5-membered chelate ring with the active-site zinc ion, N-(2-aminophenyl)benzamides (such as Entinostat and Mocetinostat) coordinate with the catalytic Zn2+ ion through both the carbonyl oxygen and the amino group, forming an unusual 7-membered chelate complex[1]. This specific geometry, coupled with a "slow-on/tight-binding" kinetic profile, restricts their activity primarily to Class I HDACs (HDAC1, 2, and 3), sparing Class IIb enzymes like HDAC6[2]. This selectivity is crucial for minimizing off-target cytotoxicity while effectively reversing the epigenetic silencing of tumor suppressor genes.
Fig 1: Mechanism of epigenetic modulation via benzamide-induced HDAC inhibition.
Self-Validating Protocol: Fluorometric HDAC Inhibition Assay
To quantify the slow-binding kinetics of benzamides, a continuous fluorometric assay is required.
-
Reagent Preparation: Prepare recombinant HDAC1 (enzyme), Boc-Lys(Ac)-AMC (fluorogenic substrate), and a trypsin-like developer protease in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Inhibitor Pre-incubation (Critical Causality Step): Incubate the benzamide compound with HDAC1 for 60 minutes prior to substrate addition. Causality: Benzamides exhibit slow-on kinetics; failing to pre-incubate will result in artificially high IC50 values (false negatives).
-
Reaction Initiation: Add the Boc-Lys(Ac)-AMC substrate and developer simultaneously.
-
Kinetic Readout: Measure fluorescence continuously at Ex/Em = 360/460 nm for 45 minutes.
-
System Validation:
-
Positive Control: Entinostat (validates Class I sensitivity).
-
Negative Control: No-enzyme well (establishes baseline substrate auto-hydrolysis).
-
Developer Control: Test the benzamide against the developer protease alone to ensure the compound is not a false-positive protease inhibitor.
-
Poly(ADP-ribose) Polymerase 1 (PARP-1)
Therapeutic Context: Synthetic Lethality in Oncology and Neuroprotection
Mechanistic Rationale
PARP-1 is a zinc-finger DNA-binding enzyme activated by DNA single-strand breaks. Benzamide derivatives (e.g., 3-aminobenzamide) act as competitive inhibitors by structurally mimicking the nicotinamide moiety of oxidized nicotinamide adenine dinucleotide (NAD+)[3]. The carboxamide group of the benzamide pharmacophore is perfectly oriented to form critical hydrogen bonds within the NAD+-binding pocket[3]. By blocking PARP-1, these compounds prevent the poly(ADP-ribosyl)ation of nuclear proteins, halting DNA repair and driving apoptosis in BRCA-deficient cancer cells, or preventing NAD+ depletion and excitotoxicity in neurodegenerative models[4].
Self-Validating Protocol: Chemiluminescent PARP-1 Activity Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto immobilized histone proteins.
-
Plate Preparation: Coat 96-well plates with histone proteins (target for PARP-1 ribosylation) overnight at 4°C. Wash with PBS-T.
-
Compound Addition: Add the benzamide derivative in a concentration gradient.
-
Reaction Trigger (Causality Step): Add a master mix containing recombinant PARP-1, activated DNA (sheared salmon sperm DNA), and a mixture of NAD+ / biotinylated-NAD+. Causality: Activated DNA is strictly required to induce the allosteric shift in PARP-1 that opens the catalytic domain; without it, the enzyme remains dormant.
-
Detection: After 30 minutes, wash extensively and add Streptavidin-HRP, followed by a chemiluminescent substrate (luminol/peroxide).
-
System Validation: Include a "No DNA" control well. If signal is detected here, it indicates artifactual assay background rather than true DNA-dependent PARP-1 activity.
Bacterial Cell Division Protein (FtsZ)
Therapeutic Context: Multidrug-Resistant Gram-Positive Infections (MRSA, VRE)
Mechanistic Rationale
FtsZ is a tubulin homologue that polymerizes to form the "Z-ring" at the mid-cell, orchestrating bacterial cytokinesis. Benzamide inhibitors, such as PC190723 and the advanced alkyne-derivative TXH9179, bind to an allosteric interdomain cleft in Staphylococcus aureus FtsZ (SaFtsZ)[5][6]. Counterintuitively, these compounds do not prevent polymerization; instead, they hyper-stabilize the FtsZ polymers[7]. This stabilization halts the dynamic "treadmilling" of the Z-ring, trapping the bacteria in a filamentous, non-dividing state that ultimately leads to cell lysis[6].
Fig 2: Logical workflow for the FtsZ light scattering polymerization assay.
Self-Validating Protocol: FtsZ Light Scattering Assay
Because FtsZ polymers scatter light, polymerization kinetics can be tracked via turbidimetry.
-
Baseline Establishment: Dilute purified SaFtsZ (12 μM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2). Record baseline light scattering at 350 nm in a thermocontrolled cuvette (30°C).
-
Ligand Binding: Add the benzamide compound (e.g., TXH9179) and incubate for 3 minutes.
-
Polymerization Trigger (Causality Step): Inject 1 mM GTP to initiate assembly. Causality: FtsZ requires GTP binding for monomer-monomer interface closure. Benzamides alone cannot force polymerization without the nucleotide.
-
Kinetic Monitoring: Record scattering at 350 nm for 20 minutes. A successful benzamide inhibitor will show a rapid spike in scattering (hyper-polymerization) that fails to depolymerize over time, unlike the transient spike seen in the DMSO control.
-
System Validation: Run a parallel assay using GDP instead of GTP. If the compound causes light scattering in the presence of GDP, the compound is simply precipitating out of solution (false positive), not driving true biological FtsZ polymerization.
Quantitative Data Synthesis
The following table summarizes the distinct pharmacological profiles of benzamide derivatives across the discussed therapeutic targets.
| Therapeutic Target | Key Benzamide Compound | Primary Binding Domain / Mechanism | Kinetic/Phenotypic Result | Clinical / Preclinical Indication |
| HDAC1, 2, 3 | Entinostat (MS-275) | Active Site (7-membered Zn2+ chelate) | Slow-on/tight-binding competitive inhibition | Solid tumors, Lymphomas |
| PARP-1 | 3-Aminobenzamide | NAD+ Binding Pocket | Competitive inhibition of poly(ADP-ribosyl)ation | BRCA-mutant cancers, Neuroprotection |
| FtsZ (Bacterial) | TXH9179 | Allosteric Cleft (H7 helix / T7 loop) | Hyper-stabilization of FtsZ polymers | MRSA, VRE, S. pneumoniae |
References
- Benzamide (Benzenecarboxamide) | PARP Inhibitor - MedchemExpress.com. MedChemExpress. Link
- Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes.
- Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus.
- Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. Research With Rutgers. Link
- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
- Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal P
- Structural requirements for potent PARP inhibition. The benzamide pharmacophore.
Sources
Application Note: Protocol for Using 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride in Cell Culture
Executive Summary
3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 863548-47-4) is a highly versatile, primary amine-bearing chemical building block widely utilized in Fragment-Based Drug Discovery (FBDD)[1]. It serves as a core pharmacophore for synthesizing and optimizing inhibitors targeting Poly(ADP-ribose) polymerase (PARP)[2] and Pyruvate Dehydrogenase Kinase (PDHK)[3]. Because it is a low-molecular-weight fragment rather than a fully optimized drug, deploying it in cell culture requires specialized protocols. This guide provides a rigorous, self-validating methodology for utilizing this compound in vitro, focusing on target engagement via the Cellular Thermal Shift Assay (CETSA)[4] and high-concentration phenotypic screening.
Mechanistic Rationale & Target Biology
Understanding the structural causality of 3-(aminomethyl)-N,N-dimethylbenzamide is essential for interpreting cellular assay data and designing proper controls.
-
PDHK Inhibition: The carbonyl oxygen of the N,N -dimethylbenzamide moiety forms strong, direct hydrogen bonds with key arginine residues (e.g., Arg250 in PDHK2, Arg261 in PDHK4)[3]. Additionally, the phenyl ring participates in cation- π interactions that anchor the fragment within the kinase active site, preventing the phosphorylation of the pyruvate dehydrogenase complex[3].
-
PARP Inhibition: Benzamide derivatives are classic nicotinamide mimics. They competitively bind to the catalytic domain of PARP1/2, blocking the binding of NAD+ and subsequently stalling DNA single-strand break repair, which can lead to synthetic lethality in susceptible cell lines[2].
Dual mechanistic pathways of dimethylbenzamide fragments targeting PARP and PDHK in cell culture.
Compound Preparation & Handling
The Causality of the Hydrochloride Salt: Fragments exhibit low ligand efficiency and require high screening concentrations (100 µM – 1 mM) to drive target occupancy. The free base of this compound has limited aqueous solubility. Utilizing the hydrochloride salt significantly enhances hydrophilicity, allowing for the preparation of highly concentrated stock solutions. This prevents solvent toxicity, ensuring the final DMSO concentration in cell culture remains below the cytotoxic threshold.
-
Reconstitution: Dissolve 21.47 mg of 3-(aminomethyl)-N,N-dimethylbenzamide HCl (MW ≈ 214.7 g/mol ) in 1 mL of sterile ddH2O or cell-culture grade DMSO to yield a 100 mM stock.
-
Storage: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Protect from light.
Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Because fragments bind with low affinity, traditional biochemical pull-downs often fail due to rapid off-rates during washing steps. CETSA allows label-free quantification of target engagement in the native cellular environment by measuring ligand-induced thermal stabilization[4].
-
Cell Seeding: Seed HeLa or HEK293T cells in 10 cm tissue culture dishes. Culture in DMEM + 10% FBS until 80% confluent.
-
Compound Treatment: Treat cells with 500 µM of the compound or a vehicle control (matched to 0.5% solvent) for 2 hours at 37°C.
-
Causality: A 2-hour incubation is sufficient for intracellular equilibration of low-molecular-weight fragments without triggering downstream apoptotic degradation of the target protein, which would skew the baseline protein levels.
-
-
Harvesting: Wash cells gently with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into individual PCR tubes.
-
Thermal Gradient: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature[4].
-
Lysis (Critical Step): Subject the tubes to three rapid freeze-thaw cycles (alternating between liquid nitrogen and a 25°C water bath).
-
Causality: Harsh detergents (e.g., RIPA, SDS) disrupt weak fragment-protein interactions. Mechanical lysis via freeze-thaw preserves the native, transient complex.
-
-
Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins. Resolve the soluble supernatant via SDS-PAGE and perform a Western Blot probing for PARP1 or PDHK4.
Protocol B: High-Concentration Fragment Phenotypic Screening
-
Seeding: Seed target cells (e.g., H1299 or DU145) at 3,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for attachment.
-
Treatment: Apply a dose-response gradient of the compound (10 µM to 1 mM). Normalize all wells so that the final solvent concentration is identical across the plate (maximum 0.5% v/v).
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2 .
-
Viability Readout: Add CellTiter-Glo reagent to quantify ATP levels. Luminescence is directly proportional to the number of metabolically active cells, providing a self-validating readout of fragment toxicity.
Experimental workflow for fragment-based screening of dimethylbenzamide derivatives in vitro.
Quantitative Data Interpretation
When evaluating 3-(aminomethyl)-N,N-dimethylbenzamide against fully optimized clinical inhibitors, researchers must adjust their quantitative expectations. The table below outlines the expected assay metrics:
| Metric | 3-(aminomethyl)-N,N-dimethylbenzamide (Fragment) | Optimized Benzamide Inhibitor (e.g., Olaparib) | Causality / Rationale |
| Working Concentration | 100 µM – 1 mM | 10 nM – 1 µM | Fragments lack extended binding motifs, requiring high doses to drive target occupancy. |
| Solvent Tolerance | Max 0.5% v/v DMSO | Max 0.1% v/v DMSO | High fragment doses necessitate careful solvent management; the HCl salt minimizes DMSO reliance. |
| CETSA Thermal Shift ( ΔTm ) | 1.5°C – 3.0°C | > 5.0°C | Weak, transient fragment binding yields a subtle but reproducible thermal stabilization. |
| Phenotypic Viability ( IC50 ) | > 500 µM | < 1 µM | Fragments rarely exhibit potent single-agent cytotoxicity without further chemical elaboration. |
References
1.[1] Title: 3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]
2.[2] Title: Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) Source: Google Patents (US8420650B2) URL:
3.[3] Title: Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
4.[4] Title: Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. US8420650B2 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzamide Derivatives in Anticancer Research
Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets. In anticancer research, this structural framework has been ingeniously exploited to develop potent and selective inhibitors of key enzymes and proteins that drive cancer progression. Benzamide derivatives have successfully yielded clinically approved drugs and a robust pipeline of investigational agents by targeting diverse and critical cellular processes.
This guide provides an in-depth overview of the major classes of benzamide derivatives in oncology, their mechanisms of action, and detailed protocols for their preclinical evaluation. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their own research endeavors.
Section 1: Benzamide Derivatives as Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Expertise & Experience: The Rationale for PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial players in the cellular response to DNA damage.[1] They act as DNA "nick sensors," binding to single-strand breaks (SSBs) and synthesizing poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1] This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.
Many benzamide-based PARP inhibitors function as structural mimics of the nicotinamide moiety of NAD+, the substrate for PARP enzymes.[2][3] By competitively binding to the NAD+ binding pocket, these inhibitors block the catalytic activity of PARP.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition of SSB repair is catastrophic. Unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in these cells, leading to cell death through a concept known as "synthetic lethality."[4]
Signaling Pathway Visualization
Caption: Mechanism of PARP inhibition by benzamide derivatives.
Data Presentation: Clinically Relevant Benzamide PARP Inhibitors
| Compound Name | Primary Target(s) | Select Cancer Indications | Reference |
| Olaparib | PARP1, PARP2 | Ovarian, Breast, Pancreatic, Prostate Cancer (with BRCA1/2 mutations) | [2] |
| Rucaparib | PARP1, PARP2 | Ovarian, Prostate Cancer (with BRCA1/2 mutations) | [2] |
| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [2] |
Experimental Protocol: PARP Activity Assay (Chemiluminescent)
This protocol is adapted from ELISA-based methods designed to measure the incorporation of biotinylated NAD+ onto histone proteins coated on a plate.[5]
Trustworthiness: This assay includes a negative control (no PARP enzyme) to determine background signal and an inhibitor control (using a known PARP inhibitor like Olaparib or Benzamide itself) to validate the assay's ability to detect inhibition.
Methodology:
-
Plate Preparation:
-
Rehydrate histone-coated 96-well strips by adding 50 µL of 1X PARP Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells 3 times with 1X PBS + 0.1% Triton X-100.
-
-
Reaction Setup:
-
Prepare your benzamide derivatives at various concentrations in 1X PARP Buffer. Include a vehicle control (e.g., DMSO).
-
In designated wells, add 25 µL of your test compounds or controls.
-
Add 25 µL of a PARP Substrate Cocktail containing 1X PARP Buffer, activated DNA, and biotinylated-NAD+.
-
Initiate the reaction by adding 25 µL of purified PARP-1 enzyme solution to all wells except the "No Enzyme" negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes to allow for the PARP reaction to occur.
-
-
Detection:
-
Wash the wells 4 times with 1X PBS + 0.1% Triton X-100 to remove unreacted components.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells 4 times as before.
-
Add 100 µL of a chemiluminescent HRP substrate (e.g., TACS-Sapphire™) to each well.[6]
-
Incubate for 15-30 minutes in the dark.
-
-
Data Analysis:
-
Read the luminescence on a microplate reader.
-
Subtract the background signal (No Enzyme control) from all other readings.
-
Calculate the percentage of PARP inhibition for each concentration of the benzamide derivative relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
Section 2: Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
Expertise & Experience: The Rationale for HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[7] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, HDACs are overexpressed and contribute to the silencing of tumor suppressor genes.[8]
Benzamide-containing HDAC inhibitors, such as Entinostat (MS-275), are known to be selective for Class I HDACs (HDAC1, 2, 3).[8][9] Their mechanism involves a zinc-binding group (the ortho-amino anilide of the benzamide) that chelates the Zn²⁺ ion essential for catalysis within the HDAC active site pocket.[9][10][11] This inhibition restores histone acetylation (hyperacetylation), leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis.[11]
Signaling Pathway Visualization
Caption: Mechanism of HDAC inhibition by benzamide derivatives.
Data Presentation: Representative Benzamide HDAC Inhibitors
| Compound Name | HDAC Isoform Selectivity | Select Cancer Indications | Reference |
| Entinostat (MS-275) | Class I (HDAC1, 2, 3) | Breast Cancer, Lung Cancer, Hematological Malignancies | [8][12] |
| Mocetinostat (MGCD0103) | Class I (HDAC1, 2, 3) & IV (HDAC11) | Lymphoma, Leukemia, Solid Tumors | [9] |
| Tucidinostat (Chidamide) | Class I (HDAC1, 2, 3, 10) | Peripheral T-cell Lymphoma | [11] |
Experimental Protocol: Cell-Based HDAC Activity Assay (Fluorogenic)
This protocol measures HDAC activity directly from whole cells using a cell-permeable fluorogenic substrate.[13][14]
Trustworthiness: This protocol uses Trichostatin A (TSA), a potent pan-HDAC inhibitor, as a positive control for inhibition, confirming that the measured activity is specific to HDAC enzymes. A "no cells" blank control is used for background subtraction.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well black, clear-bottom plate at a density that will not exceed 80% confluency by the end of the experiment.[13]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of your benzamide derivative for a desired time (e.g., 4-24 hours). Include vehicle and a positive control (e.g., 1 µM TSA) wells.
-
-
Assay Reaction:
-
Prepare a reaction mix containing cell culture medium and a cell-permeable fluorogenic HDAC substrate.
-
Carefully remove the treatment medium from the wells.
-
Add 100 µL of the reaction mix to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 1-3 hours. The optimal time depends on the cell type and should be determined empirically.[14]
-
-
Development and Signal Reading:
-
Prepare a Lysis/Developer mixture containing HDAC assay buffer and the developer enzyme.
-
Add 50 µL of the Lysis/Developer mixture to each well.
-
Shake the plate for 1 minute and then incubate for 15 minutes at 37°C.[13]
-
Read the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank from all readings.
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.
-
Section 3: General Protocols for Anticancer Evaluation
The following protocols are fundamental for the initial screening and mechanistic evaluation of any novel benzamide derivative with suspected anticancer activity.
Workflow Visualization: Preclinical Evaluation of Benzamide Derivatives
Caption: General workflow for preclinical anticancer drug evaluation.
Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16]
Trustworthiness: The protocol's reliability is ensured by including a vehicle control (to represent 100% viability), a blank control (medium only, for background subtraction), and a positive control (a known cytotoxic drug like Doxorubicin) to confirm the assay is performing correctly.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide derivative in culture medium.
-
Remove the old medium and add 100 µL of medium containing the test compounds at various concentrations to the respective wells.[17]
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density, OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (OD_treated / OD_vehicle) * 100.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.[17]
-
Experimental Protocol: Western Blot Analysis for Target Modulation
Western blotting is an essential technique to qualitatively or semi-quantitatively detect the levels of specific proteins in cell lysates.[18][19] It is used to confirm the mechanism of action of a benzamide derivative, for example, by detecting increased histone acetylation (for HDAC inhibitors) or cleavage of PARP (a marker for apoptosis).[20]
Trustworthiness: A loading control (e.g., β-actin, GAPDH) is mandatory to ensure equal protein loading across all lanes, which validates the comparison of protein levels between different treatment conditions.
Methodology:
-
Sample Preparation (Protein Extraction):
-
Culture and treat cells with the benzamide derivative as desired.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[20]
-
Collect the supernatant, which contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[21]
-
Incubate the membrane with a specific primary antibody (e.g., anti-acetyl-Histone H3, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.[21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
References
- BenchChem Technical Support Team. (2026). Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. Benchchem.
- ResearchGate. (n.d.). Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND.
- ResearchGate. (n.d.). Chemical structures of hydroxamic acid and -aminobenz- amide (benzamide) HDAC inhibitors.
- Jafari, B., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Structures of the benzamide HDACIs.
- ACS Publications. (2026). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry.
- Patil, P., et al. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- ScienceDirect. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Al-Hazmi, G. H. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Bulletin of the Chemical Society of Ethiopia.
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9W96G6NdfrU6jMMPlvHD255PI5nF8lN5a9SeUcWHNYsEI2m0fLOi9STAnFKU4LgrU909DQ1KQ0pfu4d761sUp0K3m33mSioWisPgYjaK7xbJBB8Kh7Eg8CrAw451FUSWvJLq0rXU0rRtoZT4n461Z88JLi1Np7q32Ypas0xvN5q9-7007TZeUCD1mv34M090YZopZH-JCesr502tZQ8_D5EoSWGK2I053Rbo5ipJiiVkH-pACTIPW7C9Ere-kH8jbk0ointrDtXv_b-Hzw=]([Link]...
Sources
- 1. PARP assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. ro.uow.edu.au [ro.uow.edu.au]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medium.com [medium.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Preparation, Handling, and Storage of 3-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride Stock Solutions
Introduction & Chemical Profiling
3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, fragment-based drug discovery (FBDD), and complex peptide synthesis. Structurally, it features a primary amine (the aminomethyl group) and a tertiary amide (the N,N-dimethylbenzamide group).
The Causality of the Salt Form: In its free-base state, the primary amine is highly nucleophilic and susceptible to oxidative degradation. It can also absorb atmospheric carbon dioxide to form carbamates. By synthesizing this compound as a hydrochloride (HCl) salt, the amine is protonated ( R−NH3+Cl− ). This protonation neutralizes its nucleophilicity, drastically enhancing its solid-state thermodynamic stability, and significantly increases its solvation energy in polar solvents like water and Dimethyl Sulfoxide (DMSO) .
Physicochemical Properties & Quantitative Data
Understanding the exact physicochemical metrics of the compound is critical for accurate molarity calculations and solvent selection.
Table 1: Chemical Identity and Properties
| Parameter | Value / Description |
| Chemical Name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride |
| CAS Number | 863548-47-4 |
| Molecular Formula | C10H14N2O⋅HCl |
| Molecular Weight | 214.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Primary Solvents | DMSO, Water, Methanol, DMF |
Table 2: Molarity Dilution Guide (per 1.0 mL of Solvent)
Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000
| Target Concentration | Volume of Solvent | Required Mass (MW = 214.69) |
| 1 mM | 1.0 mL | 0.215 mg |
| 5 mM | 1.0 mL | 1.073 mg |
| 10 mM | 1.0 mL | 2.147 mg |
| 20 mM | 1.0 mL | 4.294 mg |
| 50 mM | 1.0 mL | 10.735 mg |
🔬 Application Scientist Insight (Self-Validating Workflow): Weighing sub-milligram quantities (e.g., 0.215 mg) introduces high margins of error unless using a calibrated microbalance. Best Practice: Weigh a larger, manageable amount of the solid (e.g., ~5.0 mg), record the exact mass, and calculate the required solvent volume dynamically: Volume (mL) = Actual Mass (mg) / (Target Concentration (mM) × 0.21469)
Causality in Solvent Selection
The choice of solvent dictates the stability and availability of the compound in downstream biological or synthetic assays .
-
Anhydrous DMSO (Dimethyl Sulfoxide): The gold standard for long-term cryopreservation. DMSO efficiently disrupts the crystal lattice of the HCl salt. However, DMSO is highly hygroscopic. Repeated exposure to ambient air introduces moisture, which can lead to slow hydrolytic degradation of the amide bond over time. Always use anhydrous, septum-sealed DMSO.
-
Water / Aqueous Buffers (e.g., PBS): Ideal for immediate in vitro biological assays. The HCl salt ensures rapid and complete dissolution. However, aqueous stock solutions should not be stored long-term due to the risk of microbial growth and pH-dependent hydrolysis of the amine/amide groups .
-
Methanol / Ethanol: Useful for specific synthetic coupling reactions (e.g., reductive amination), but highly volatile. Evaporation during storage will unknowingly increase the stock concentration, ruining quantitative assay reproducibility.
Step-by-Step Methodology: Preparation of a 10 mM Master Stock Solution
This protocol is designed to prevent moisture contamination and ensure absolute concentration accuracy.
Step 1: Thermal Equilibration Remove the original vial of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride from cold storage. Critical: Allow the vial to sit in a desiccator at room temperature (25°C) for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the compound's integrity and throwing off the mass calculation.
Step 2: Precision Weighing Using an analytical balance, weigh approximately 2.15 mg of the compound into a sterile, static-free microcentrifuge tube. Record the exact mass to three decimal places.
Step 3: Solvent Addition Calculate the exact volume of anhydrous DMSO required based on the recorded mass. Using a calibrated micropipette, add the DMSO directly to the solid.
Step 4: Homogenization Vortex the tube vigorously for 30 seconds. If visual inspection reveals undissolved particulates, sonicate the tube in a room-temperature water bath for 1–2 minutes until the solution is optically clear.
Step 5: Sterile Filtration (Optional but Recommended) If the stock will be used in cell-based assays, draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter. Note: Do not use nylon filters, as they can bind small molecules.
Step 6: Aliquoting and Cryopreservation Divide the master stock into 50 µL or 100 µL aliquots in single-use amber vials. This prevents the need for destructive freeze-thaw cycles and protects the compound from photolytic degradation.
Experimental Workflow Visualization
Workflow for the preparation and cryopreservation of amine hydrochloride stock solutions.
Stability and Storage Guidelines
-
Solid State Storage: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the solid is stable for up to 2 years.
-
Liquid State Storage (DMSO): Aliquoted DMSO stock solutions should be stored at -80°C for up to 6 months, or -20°C for up to 1 month.
-
Handling Thawed Aliquots: DMSO freezes at 18.5°C. When retrieving an aliquot from cold storage, it will be solid. Causality Check: You must allow the aliquot to thaw completely at room temperature and vortex it thoroughly before pipetting. During the freezing process, solute exclusion occurs (the solvent freezes first, pushing the compound into a highly concentrated liquid pocket before completely solidifying). Failing to vortex after thawing will result in a highly inaccurate concentration gradient within the vial.
References
Application Note: Comprehensive Methodologies for Assessing PARP Inhibition and Trapping In Vitro
Introduction & Biological Context
Poly(ADP-ribose) polymerases (primarily PARP1 and PARP2) are critical sensors of DNA damage. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and utilizes NAD+ to synthesize highly negatively charged poly(ADP-ribose) (PAR) chains on itself and target histones. This auto-PARylation electrostatically repels the DNA, facilitating PARP1 dissociation and allowing Base Excision Repair (BER) machinery to access and repair the lesion[1][2].
The clinical success of PARP inhibitors (PARPi) in BRCA1/2-mutated cancers is driven by the principle of synthetic lethality [3][4]. However, the mechanism of action is dual-faceted:
-
Catalytic Inhibition: PARPi compete with NAD+ at the catalytic domain, preventing PAR synthesis and delaying DNA repair[5].
-
PARP Trapping: Distinct from simple catalytic inhibition, certain PARPi allosterically stabilize the PARP1-DNA complex, "trapping" the protein on chromatin. When a replication fork collides with a trapped PARP-DNA complex during S-phase, it collapses into a lethal double-strand break (DSB)[3][6].
Because clinical PARP inhibitors exhibit vastly different trapping potencies despite similar catalytic IC50 values (e.g., Talazoparib is ~100x more potent at trapping than Veliparib)[2][5][6], researchers must employ a multi-tiered, self-validating experimental system to accurately profile novel compounds.
Fig 1: Dual mechanism of PARP inhibitors driving synthetic lethality in BRCA-deficient cells.
Methodological Framework: The Self-Validating System
To establish a robust pharmacological profile, experimental choices must be driven by causality. A compound might exhibit potent biochemical inhibition but fail to trap PARP1, or it may lack cellular permeability. Therefore, a complete in vitro assessment requires three interconnected methodologies:
Table 1: Methodological Framework for PARP Inhibition Assessment
| Assay Type | Primary Readout | Biological Context & Causality | Throughput | Key Limitation |
| Cell-Free Enzymatic Assay | Catalytic IC50 | Proves direct target engagement and NAD+ competition without cellular variables[7]. | High | Cannot assess trapping potency or cellular permeability. |
| Cell-Based PARylation Assay | Intracellular PAR levels | Validates membrane permeability and target inhibition in the presence of native chromatin[2]. | Medium | Does not differentiate between catalytic inhibition and trapping. |
| Chromatin Fractionation | Chromatin-bound PARP1 | The gold standard for quantifying the physical trapping of PARP1 on DNA[1][8]. | Low/Medium | Susceptible to artifactual PARP dissociation if buffers lack inhibitors. |
Detailed Experimental Protocols
Protocol 1: Cell-Free PARP1 Enzymatic Activity Assay
Purpose: To determine the biochemical IC50 of a compound by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins[7][9].
Reagents & Materials:
-
Recombinant human PARP1 enzyme.
-
Activated DNA (e.g., sonicated calf thymus DNA or specific nicked oligonucleotides).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Substrate Mix: NAD+ spiked with biotinylated-NAD+ (bio-NAD+).
-
Streptavidin-HRP and Chemiluminescent substrate.
-
Histone-coated 96-well microplates.
Step-by-Step Methodology:
-
Preparation: Dilute the test compounds (PARPi) in DMSO to create a 10-point dose-response curve.
-
Enzyme-Inhibitor Incubation: Add 10 µL of recombinant PARP1 (diluted in assay buffer) to the histone-coated wells. Add 5 µL of the test compound. Incubate at room temperature (RT) for 15 minutes to allow target binding.
-
Reaction Initiation: Add 10 µL of the Substrate Mix (containing activated DNA, NAD+, and bio-NAD+) to each well to initiate the reaction. Causality Note: Activated DNA is strictly required to simulate a DNA damage event and allosterically activate PARP1's catalytic domain[7].
-
Incubation: Incubate the plate for 30 minutes at RT.
-
Termination & Washing: Wash the wells 4 times with PBS containing 0.1% Tween-20 (PBST) to remove unincorporated bio-NAD+ and halt the reaction.
-
Detection: Add 50 µL of Streptavidin-HRP (diluted 1:1000 in PBST) to each well. Incubate for 30 minutes at RT. Wash 4 times with PBST.
-
Readout: Add 50 µL of chemiluminescent substrate. Read luminescence immediately using a microplate reader. Calculate IC50 using non-linear regression.
Protocol 2: Cell-Based PARylation Inhibition Assay
Purpose: To confirm that the inhibitor penetrates the cell membrane and halts intracellular PARylation following induced DNA damage[2].
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa or RPE-1 cells in 6-well plates and grow to 80% confluency.
-
Pre-treatment: Treat cells with the PARP inhibitor (dose-response, e.g., 1 nM to 10 µM) for 2 hours.
-
Damage Induction: Add 1 mM Methyl methanesulfonate (MMS) or 500 µM H2O2 for 15 minutes. Causality Note: Basal PAR levels are often too low to detect reliably. MMS creates alkylation damage, rapidly inducing SSBs and triggering massive PARP1 auto-PARylation[1][2].
-
Harvesting: Wash cells rapidly with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM of a potent PARPi (to prevent post-lysis PARylation).
-
Western Blotting: Resolve 20 µg of protein lysate on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Detection: Probe with an anti-PAR monoclonal antibody (e.g., clone 10H). A successful inhibitor will show a dose-dependent reduction in the high-molecular-weight PAR smear.
Protocol 3: Chromatin Fractionation for PARP Trapping
Purpose: To separate the soluble nuclear fraction from the insoluble chromatin fraction, thereby quantifying the amount of PARP1 physically trapped on the DNA[1][8][10].
Fig 2: Subcellular fractionation workflow for isolating trapped PARP1 on chromatin.
Step-by-Step Methodology:
-
Treatment: Treat cells with 100 nM to 1 µM of the test PARPi in combination with 0.01% MMS for 1 hour to induce damage and subsequent trapping[1][2].
-
Cytoplasmic Extraction: Harvest cells and resuspend in Hypotonic Lysis Buffer (10 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 0.1% Triton X-100). Critical Step: All fractionation buffers MUST contain the test PARPi at the treatment concentration to prevent the dissociation of the PARP-DNA complex governed by the inhibitor's dissociation rate constant[2][6].
-
First Centrifugation: Centrifuge at 1,300 x g for 5 min at 4°C. The supernatant is the Cytoplasmic Fraction . Wash the pellet (nuclei) once in hypotonic buffer.
-
Nuclear Soluble Extraction: Resuspend the nuclear pellet in Nuclear Extraction Buffer (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT). Incubate on ice for 30 minutes with intermittent tapping.
-
Second Centrifugation: Centrifuge at 16,000 x g for 10 min at 4°C. The supernatant is the Soluble Nuclear Fraction (contains untrapped PARP1).
-
Chromatin Solubilization: The remaining pellet is the Chromatin Fraction . Resuspend in 1x Laemmli sample buffer and sonicate (or treat with Benzonase/DNase I) to shear the DNA and solubilize the tightly bound proteins.
-
Western Blot Analysis: Run all fractions on an SDS-PAGE gel. Probe for PARP1. Use alpha-Tubulin as a cytoplasmic control, SP1 as a soluble nuclear control, and Histone H3 as a chromatin loading control[2][8].
Data Interpretation & Expected Outcomes
A rigorous PARP inhibitor profile requires distinguishing between catalytic potency and trapping efficiency. As shown below, clinical inhibitors vary wildly in their trapping capabilities despite having similar catalytic IC50s.
Table 2: Pharmacological Profiles of Clinical PARP Inhibitors
| Inhibitor | Catalytic IC50 (Target Engagement) | Trapping Potency (Relative to Veliparib) | Clinical Indication Context |
| Talazoparib | ~0.57 nM | ~100x (Highest) | Highly cytotoxic as a monotherapy in BRCA-mutated breast cancer[5][6]. |
| Niraparib | ~3.8 nM | ~10x (High) | Effective maintenance therapy; traps both PARP1 and PARP2[1][2]. |
| Olaparib | ~5.0 nM | ~10x (High) | Broadly used in ovarian/breast cancer; standard benchmark for synthetic lethality[2][5]. |
| Veliparib | ~5.2 nM | 1x (Lowest) | Weak trapper; better tolerated when combined with heavy DNA-damaging chemotherapy[2][6]. |
Interpretation Guideline: If a novel compound shows a low IC50 in Protocol 1, reduces PAR smears in Protocol 2, but fails to shift PARP1 into the Chromatin Fraction in Protocol 3, it behaves similarly to Veliparib. If it heavily enriches PARP1 in the Chromatin Fraction, it behaves like Talazoparib and will likely exhibit high single-agent cytotoxicity.
References
-
The underlying mechanism for the PARP and BRCA synthetic lethality - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
BRCAness, DNA gaps, and gain and loss of PARP inhibitor-induced synthetic lethality Source: Journal of Clinical Investigation (JCI) URL:[Link]
-
Pre-Existing and Acquired Resistance to PARP Inhibitor-Induced Synthetic Lethality Source: MDPI URL:[Link]
-
Chromatin fractionation and PARP trapping Source: Bio-protocol URL:[Link]
-
PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites Source: Nucleic Acids Research (Oxford Academic) URL:[Link]
-
Histone ADP-Ribosylation Facilitates Gene Transcription by Directly Remodeling Nucleosomes Source: National Institutes of Health (NIH) URL:[Link]
-
PARP trapping is governed by the PARP inhibitor dissociation rate constant Source: National Institutes of Health (NIH) URL:[Link]
-
Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors Source: AACR Journals URL:[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. BRCAness, DNA gaps, and gain and loss of PARP inhibitor-induced synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride in Cell-Based Assays
From the Desk of the Senior Application Scientist Welcome to the assay optimization hub for 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. This compound is a highly specific, non-thiol farnesyltransferase inhibitor (FTI) scaffold . It competitively binds to the enzyme Farnesyltransferase (FTase), preventing the addition of a 15-carbon farnesyl isoprenoid to the CAAX motif of Ras proteins. Without this lipid tail, Ras cannot anchor to the plasma membrane, effectively neutralizing its ability to drive downstream Raf/MEK/ERK and Rac/Rho signaling cascades .
To ensure the scientific integrity of your data, this guide is designed as a self-validating system. We do not just tell you what to do; we explain the biochemical causality behind each step so you can troubleshoot effectively.
Part 1: Quantitative Compound Profile
Before initiating cell culture treatments, it is critical to understand the physicochemical and kinetic parameters of your inhibitor.
| Parameter | Value / Characteristic | Implication for Assay Design |
| Target Enzyme | Farnesyltransferase (FTase) | Highly selective over Geranylgeranyltransferase (GGTase). |
| Mechanism of Action | Competitive Inhibition | Competes with Pro-Ras (CAAX mimetic) for the FTase active site. |
| Molecular Weight | 214.7 g/mol (as HCl salt) | Low molecular weight ensures rapid intracellular diffusion. |
| Typical IC50 (In Vitro) | 10 nM – 500 nM | Highly dependent on the specific Ras isoform (H-Ras vs K-Ras). |
| Primary Solvent | DMSO (up to 50 mg/mL) | Requires serial dilution in media to prevent solvent toxicity. |
| Ras Protein Half-Life | ~20 – 24 hours | Dictates a minimum 48-72h assay incubation time . |
Part 2: Mechanistic Pathway & Workflow Visualizations
Mechanism of FTase inhibition by 3-(aminomethyl)-N,N-dimethylbenzamide in Ras signaling.
Workflow for optimizing and validating FTI dosage in cell-based assays.
Part 3: Troubleshooting FAQs & Causality Diagnostics
Q1: I am treating my cells, but I don't see a reduction in cell viability or MEK/ERK phosphorylation. What could be going wrong? The Causality: You may be facing enzymatic redundancy. While H-Ras is exclusively farnesylated, K-Ras and N-Ras possess the ability to undergo alternative prenylation by Geranylgeranyltransferase I (GGTase I) when FTase is blocked . If your cell line is driven by a K-Ras mutation (e.g., HCT116, MIA PaCa-2), the FTI alone will not prevent membrane localization. The Fix: Genotype your cell lines. Use H-Ras mutant lines (e.g., T24 bladder cancer cells) as your primary validation model. For K-Ras lines, consider a dual inhibition strategy combining the FTI with a GGTase inhibitor.
Q2: What is the optimal treatment duration for observing Ras pathway inhibition, and why? The Causality: FTIs do not actively strip farnesyl groups from existing, membrane-bound Ras; they only prevent the farnesylation of newly synthesized Pro-Ras. Because the biological half-life of Ras protein is approximately 20–24 hours , you must wait for the existing pool of prenylated Ras to undergo natural proteasomal degradation. The Fix: A 48-to-72-hour continuous incubation is strictly required. Assays conducted at 24 hours will yield false negatives because the pre-existing active Ras pool is still signaling.
Q3: How should I reconstitute the compound to prevent precipitation in the culture media? The Causality: Although the hydrochloride salt improves aqueous solubility, the dimethylbenzamide core is highly hydrophobic. Adding aqueous buffers directly to the powder can cause localized micelle formation and irreversible precipitation, leading to inaccurate dosing. The Fix: Always create a 10 mM to 50 mM master stock in 100% anhydrous DMSO. For cell treatment, perform serial dilutions in DMSO first, then spike the final dilution into pre-warmed culture media so that the final DMSO concentration never exceeds 0.1% (v/v).
Part 4: Self-Validating Protocol: Ras Prenylation Shift Assay (Western Blot)
To prove that your optimal dose is actually engaging the target (and not just causing non-specific cytotoxicity), you must validate FTase inhibition.
The Causality of the Assay: Farnesylation adds a highly hydrophobic lipid tail to Ras. Despite being slightly heavier, the farnesylated form binds more SDS and forms a more compact micelle, causing it to migrate faster on an SDS-PAGE gel. Successful FTase inhibition results in the appearance of a slower-migrating, unprenylated Pro-Ras band .
Step-by-Step Methodology:
Step 1: Cell Seeding and Treatment
-
Seed H-Ras mutant cells (e.g., 3x10⁵ cells/well in a 6-well plate) and allow 24h for adherence.
-
Treat cells with a dose-response gradient of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (e.g., 0.1, 1, 10, and 50 μM).
-
Internal Control: Include a vehicle control (0.1% DMSO) and a positive control FTI (e.g., Lonafarnib at 1 μM) to validate the shift.
-
Incubate for exactly 72 hours to ensure complete turnover of pre-existing Ras.
Step 2: Lysis and Protein Extraction
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucial: Do not boil the samples immediately; vortex for 20 mins at 4°C to ensure the highly hydrophobic membrane-bound Ras is fully solubilized from the lipid bilayers.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant and quantify protein using a BCA assay.
Step 3: High-Resolution SDS-PAGE
-
Prepare a 15% polyacrylamide gel. Causality: A high-percentage gel is mandatory to resolve the subtle 1-2 kDa mobility shift between prenylated (~21 kDa) and unprenylated (~22.5 kDa) Ras.
-
Load 30-40 μg of protein per well. Run at 90V until the dye front reaches the bottom of the gel.
Step 4: Immunoblotting and Detection
-
Transfer to a PVDF membrane (0.2 μm pore size is strictly recommended to prevent blow-through of low MW proteins).
-
Block with 5% BSA in TBST for 1 hour at room temperature.
-
Probe with a pan-Ras or H-Ras specific primary antibody overnight at 4°C.
-
Probe for GAPDH or β-actin as a loading control.
-
Develop using ECL. Validation: A successful assay will show a dose-dependent upward shift (slower migration) of the Ras band, confirming intracellular FTase inhibition.
References
-
Title: Potent and Selective Farnesyl Transferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Ras Farnesyltransferase: A New Therapeutic Target Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Dislodgment and accelerated degradation of Ras Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: FTase Inhibition Holds Promise for RAS Targeting and Beyond Source: OncLive URL: [Link]
Technical Support Center: Optimizing the Synthesis of 3-(aminomethyl)-N,N-dimethylbenzamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges in this multi-step synthesis. Our focus is on maximizing yield and purity by understanding the underlying chemical principles of each step.
Synthetic Overview & Core Strategy
The synthesis of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is typically achieved via a two-step process starting from 3-cyanobenzoyl chloride. The strategy involves an initial amidation to form the stable benzamide intermediate, followed by the reduction of the nitrile group to a primary amine, and concluding with the formation of the hydrochloride salt for improved stability and handling.
Caption: Overall synthetic route for 3-(aminomethyl)-N,N-dimethylbenzamide HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.
Part 1: Amide Formation Issues
The first step involves the reaction of 3-cyanobenzoyl chloride with dimethylamine. While seemingly straightforward, several factors can lead to poor outcomes.
Question 1: My yield of 3-cyano-N,N-dimethylbenzamide is significantly lower than expected. What are the likely causes?
Answer: Low yields in this acylation step typically stem from three primary areas: reagent stability, reaction conditions, and side reactions.
Potential Causes & Solutions:
-
Hydrolysis of 3-Cyanobenzoyl Chloride: Acyl chlorides are highly susceptible to hydrolysis by atmospheric or solvent moisture, converting them to the unreactive 3-cyanobenzoic acid.
-
Troubleshooting: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Loss of Dimethylamine: If using gaseous dimethylamine, improper handling can lead to the addition of a substoichiometric amount. If using a solution, its concentration may be inaccurate.
-
Troubleshooting: For gaseous amine, bubble it through the reaction mixture at a controlled rate, monitoring the reaction progress by Thin Layer Chromatography (TLC). For solutions, it is often preferable to use a slight excess (1.1-1.2 equivalents) of dimethylamine to drive the reaction to completion.
-
-
Protonation of Amine: The reaction generates one equivalent of HCl, which will protonate the nucleophilic dimethylamine, rendering it unreactive.[1]
-
Troubleshooting: Include a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (1.1 equivalents), to act as an HCl scavenger.[2] Alternatively, using two equivalents of dimethylamine allows one to act as the nucleophile and the other as the base.
-
| Problem | Root Cause | Recommended Solution |
| Low or No Product | Hydrolysis of acyl chloride | Use anhydrous solvents and an inert atmosphere. |
| Insufficient dimethylamine | Use a slight excess (1.1-1.2 eq.) of the amine. | |
| Amine protonation | Add a non-nucleophilic base (e.g., Et3N) or use >2 eq. of dimethylamine. | |
| Messy Reaction (TLC) | Impure starting materials | Verify purity of 3-cyanobenzoyl chloride and dimethylamine solution before use. |
| Reaction temperature too high | Add the acyl chloride solution dropwise to the amine solution at 0 °C to control exothermicity. |
Part 2: Nitrile Reduction Challenges
The reduction of the cyano group is the most critical and challenging step for achieving high overall yield. The choice of reducing agent is paramount.
Question 2: I am struggling with the nitrile reduction step. Which reducing agent is better: Lithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation with Raney® Nickel?
Answer: Both methods are effective but have distinct advantages, disadvantages, and potential pitfalls. The optimal choice depends on your available equipment, scale, and tolerance for specific side products.
Method 1: Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful, non-selective reducing agent that rapidly converts nitriles to primary amines.[3][4] The mechanism involves two successive hydride additions to the carbon-nitrogen triple bond.[5]
-
Advantages: High reactivity, fast reaction times, and generally high yields. It is less prone to forming secondary and tertiary amine byproducts compared to some catalytic methods.
-
Disadvantages: Extreme reactivity with protic solvents (especially water), requiring strictly anhydrous conditions. The workup procedure can be challenging to perform correctly and can trap product in aluminum salts if done improperly. LiAlH₄ is a hazardous reagent that requires careful handling.
Method 2: Catalytic Hydrogenation (Raney® Nickel)
This is an economical and scalable method that uses high-pressure hydrogen gas in the presence of a nickel catalyst.[6]
-
Advantages: High atom economy, easier workup (catalyst is filtered off), and suitability for large-scale industrial synthesis.[6][7]
-
Disadvantages: The primary challenge is controlling selectivity. The initially formed primary amine can react with intermediate imine species, leading to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine impurities.[6] This side reaction is often promoted at higher temperatures and lower hydrogen pressures. Raney® Nickel can be pyrophoric when dry and requires careful handling.[8]
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (Raney® Ni/H₂) |
| Primary Selectivity | Generally very high for the primary amine. | Can be problematic; may form secondary/tertiary amines. |
| Reaction Conditions | Anhydrous THF/Ether, 0 °C to reflux.[4] | Elevated H₂ pressure (50-500 psi), 25-100 °C, alcoholic solvent.[7] |
| Workup | Careful, sequential quenching (e.g., Fieser workup). Can be difficult to filter. | Simple filtration of the catalyst. |
| Safety | Highly reactive with water/alcohols, generates H₂ gas. | Flammable H₂ gas under pressure, pyrophoric catalyst.[8] |
| Ideal Use Case | Lab-scale synthesis where high purity and primary amine selectivity are critical. | Large-scale or industrial synthesis where cost and scalability are key. |
Question 3: I used Raney® Nickel and my final product is contaminated with a higher molecular weight impurity. How can I suppress the formation of secondary amines?
Answer: This is a classic problem in nitrile hydrogenation.[6] Suppressing this side reaction involves modifying the reaction conditions to favor the reduction of the intermediate imine over its condensation with the product amine.
Caption: Formation of secondary amine byproduct during catalytic hydrogenation.
Strategies to Improve Selectivity:
-
Use of Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., ethanolic ammonia) is a highly effective industrial method. The high concentration of ammonia shifts the equilibrium away from the condensation of the product amine with the imine intermediate.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of reduction of the imine to the primary amine, making it kinetically favored over the slower condensation pathway.[7]
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired condensation reaction more than the desired hydrogenation.
Part 3: Purification and Salt Formation
Question 4: My final free-base amine is an oil and is difficult to purify. How do I effectively convert it to the hydrochloride salt and purify it?
Answer: Converting the amine to its hydrochloride salt is an excellent purification strategy, as salts are typically crystalline solids with well-defined melting points.
Procedure for Salt Formation and Purification:
-
Solvent Selection: After a successful workup, dissolve the crude free-base amine in a dry, non-polar or moderately polar solvent in which the amine is soluble but the hydrochloride salt is not. Good starting choices are diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.
-
HCl Addition: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) to the stirred solution of the amine. You should observe the immediate precipitation of a white solid.
-
Stoichiometry is Key: Add the HCl solution dropwise until precipitation ceases. Adding a large excess of HCl can sometimes lead to the formation of oils or hygroscopic material.[9] Monitor the pH of the solution with moist pH paper if possible, aiming for a slightly acidic endpoint.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of the cold, dry solvent (e.g., diethyl ether) to remove any soluble impurities.
-
Recrystallization: If the purity is still insufficient (as determined by LC-MS or ¹H NMR), the hydrochloride salt can be recrystallized. A common solvent system for this is ethanol/diethyl ether or methanol/ethyl acetate. Dissolve the salt in a minimum amount of the hot polar solvent (ethanol/methanol) and then slowly add the less polar solvent (ether/ethyl acetate) until turbidity persists. Allow the solution to cool slowly to induce crystallization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-Cyano-N,N-dimethylbenzamide
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dimethylamine (2.0 M solution in THF, 1.2 eq.).
-
Add triethylamine (1.1 eq.) to the flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-cyanobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2A: Nitrile Reduction with LiAlH₄
-
Set up an oven-dried, three-neck flask under a nitrogen atmosphere. Add LiAlH₄ powder (1.5 eq.) to the flask, followed by anhydrous THF to create a slurry.
-
Cool the LiAlH₄ slurry to 0 °C.
-
Dissolve 3-cyano-N,N-dimethylbenzamide (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ slurry, ensuring the temperature does not exceed 10 °C.
-
After addition, allow the mixture to warm to room temperature and then gently reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back down to 0 °C. Perform a Fieser workup by slowly and carefully adding, in sequence:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude free-base amine.
Protocol 2B: Nitrile Reduction via Catalytic Hydrogenation
-
To a hydrogenation vessel, add 3-cyano-N,N-dimethylbenzamide (1.0 eq.) and a solvent such as ethanol or methanol.
-
Carefully add Raney® Nickel (approx. 5-10% by weight, as a slurry in water or ethanol). Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric.[8]
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but consult literature for optimal pressure) and heat to 40-60 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake or by sampling (after safely depressurizing and purging).
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free-base amine.
Protocol 3: Salt Formation and Purification
-
Dissolve the crude 3-(aminomethyl)-N,N-dimethylbenzamide from the reduction step in a minimal amount of anhydrous isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until the mixture becomes acidic (test with pH paper) and a precipitate forms.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the white solid by vacuum filtration, washing the cake with cold diethyl ether.
-
Dry the product under vacuum to yield 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. Check purity by ¹H NMR, LC-MS, and melting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Data |
| 3-Cyano-N,N-dimethylbenzamide | C₁₀H₁₀N₂O | 174.20 | ¹H NMR, ¹³C NMR, IR (C≡N stretch ~2230 cm⁻¹) |
| 3-(aminomethyl)-N,N-dimethylbenzamide | C₁₀H₁₄N₂O | 178.23 | Disappearance of C≡N stretch in IR, new N-H stretches |
| 3-(aminomethyl)-N,N-dimethylbenzamide HCl | C₁₀H₁₅ClN₂O | 214.69 | ¹H NMR (downfield shift of benzylic protons), elemental analysis |
References
-
Chemistry LibreTexts. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]
-
Wikipedia. (n.d.). Nitrile reduction. [Link]
-
Reagent Guide. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
YouTube. (2018, April 24). Reduction of nitriles. [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. [Link]
- Gould, F. E. (1962). U.S. Patent No. 3,062,869.
-
ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?[Link]
-
YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4. [Link]
-
ResearchGate. (2021, April 14). Why did my amide synthesis not work?[Link]
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
Shaalaa.com. (2021, August 7). Dimethylamine+Benzoyl chloride→Pyridine? Product formed is. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. shaalaa.com [shaalaa.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers utilizing 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (3-AMNDB-HCl) as a small-molecule probe or synthetic precursor. While this compound is highly versatile, its structural motifs—specifically the primary basic amine and the benzamide core —introduce distinct chemical liabilities.
If not rigorously controlled, these features can drive profound off-target phenotypes, leading to false-positive target validation. This guide provides a self-validating framework to decouple true on-target pharmacology from off-target artifacts.
Part 1: FAQs – Chemical Liabilities & Causality
Q1: Why do I observe non-specific cytotoxicity and cellular vacuolization when dosing 3-AMNDB-HCl above 10 µM? A1: This is a classic manifestation of lysosomotropism (ion trapping). The primary aminomethyl group has a pKa of ~9.0–9.5. At physiological pH (7.4), a small fraction of the neutral species readily diffuses across the plasma and lysosomal membranes. However, once inside the highly acidic lumen of the lysosome (pH ~4.5), the amine becomes >99.99% protonated and membrane-impermeable[1]. This rapid accumulation (often >100-fold over cytosolic concentrations) causes osmotic swelling (observed as vacuolization), phospholipidosis, and off-target inhibition of lysosomal proteases[2].
Q2: Could my observed transcriptional phenotype be driven by epigenetic off-targets rather than my primary target? A2: Yes. The N,N-dimethylbenzamide core is a privileged pharmacophore in epigenetic drug discovery. Benzamide derivatives are well-documented inhibitors of Class I Histone Deacetylases (HDACs)[3] and Poly(ADP-ribose) polymerases (PARPs)[4]. Even if 3-AMNDB-HCl is not optimized for these targets, at micromolar concentrations, it can bind to the zinc-binding domain of HDACs or the NAD+ binding pocket of PARP1, leading to widespread chromatin remodeling and apoptosis that masquerades as on-target efficacy.
Part 2: Troubleshooting Guides
Issue 1: Discrepancy between biochemical IC50 (nanomolar) and cellular phenotype (micromolar).
-
Diagnosis: The compound may be failing to reach the cytosolic/nuclear target due to lysosomal sequestration, or the cellular phenotype is entirely driven by off-target polypharmacology.
-
Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in live cells[5]. If CETSA shows no thermal stabilization of your target at the phenotypic dose, the phenotype is off-target.
Issue 2: Suspected lysosomal trapping masking target engagement.
-
Diagnosis: Basic amines get sequestered in lysosomes, depleting the effective cytosolic concentration.
-
Solution: Pre-treat cells with Bafilomycin A1 (a V-ATPase inhibitor) to neutralize lysosomal pH prior to dosing 3-AMNDB-HCl. If target engagement or the specific phenotype is restored, lysosomotropism is the culprit.
Part 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation
Purpose: To prove that 3-AMNDB-HCl physically binds your intended target in intact cells, creating a self-validating loop that the phenotype is not an off-target artifact.
-
Cell Preparation: Culture target cells to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.
-
Compound Dosing: Divide cells into two aliquots. Treat one with the minimal effective concentration (MEC) of 3-AMNDB-HCl and the other with DMSO (vehicle control, final concentration <0.1%). Incubate at 37°C for 1 hour[5].
-
Thermal Challenge: Aliquot the treated and control cells into a 96-well PCR plate (50 µL/well). Heat the plate across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Add 10 µL of 4x CETSA Lysis Buffer (containing NP-40 and mild detergents). Subject to three rapid freeze-thaw cycles (liquid nitrogen to 25°C).
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet thermally denatured/aggregated proteins.
-
Detection: Analyze the soluble fraction (supernatant) via quantitative Western blot. A rightward shift in the aggregation temperature ( Tagg ) in the compound-treated group confirms direct target engagement.
Protocol 2: Lysosomotropism Reversal Assay
Purpose: To determine if off-target toxicity is driven by lysosomal accumulation of the basic amine.
-
Pre-treatment: Seed cells in a 96-well plate. Pre-treat with 100 nM Bafilomycin A1 for 1 hour to collapse the lysosomal pH gradient.
-
Dosing: Add 3-AMNDB-HCl at the concentration that previously induced toxicity/vacuolization.
-
Incubation & Staining: Incubate for 4-24 hours. Add 50 nM LysoTracker Red DND-99 for the final 30 minutes.
-
Imaging/Viability: Assess cell viability (e.g., CellTiter-Glo) and image LysoTracker fluorescence. If viability is rescued and the LysoTracker signal is diffuse (rather than punctate) compared to cells without Bafilomycin A1, the off-target effect is strictly lysosomotropic.
Part 4: Data Presentation
Table 1: Off-Target Mitigation Strategies for 3-AMNDB-HCl
| Chemical Liability | Primary Off-Target Mechanism | Experimental Symptom | Mitigation Strategy | Recommended Negative Control |
| Primary Amine | Lysosomotropism (Ion Trapping) | Vacuolization, phospholipidosis, reduced cytosolic availability. | Neutralize lysosomal pH (Bafilomycin A1); monitor with LysoTracker. | N-acetylated analog (removes basicity). |
| Primary Amine | Oxidative Deamination (MAO/SSAO) | ROS generation, aldehyde-induced cytotoxicity. | Co-treat with MAO inhibitors (e.g., Pargyline); measure ROS. | Alpha-methylated amine analog (blocks oxidation). |
| Benzamide Core | Epigenetic Polypharmacology | Unexplained transcriptional shifts, apoptosis at >5 µM. | Counter-screen against Class I HDACs and PARP1. | Des-amino benzamide or meta-substituted isomer. |
Part 5: Mandatory Visualization
Below is the diagnostic workflow for isolating true pharmacology from the structural liabilities of 3-AMNDB-HCl.
Diagnostic workflow to differentiate on-target efficacy from lysosomotropic or epigenetic off-targets.
Part 6: References
-
[1] Kaufmann AM, Krise JP. Mechanisms of amine accumulation in, and egress from, lysosomes. NIH/PMC.1
-
[5] Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. 5
-
[2] Lysosomotropism of Basic Cathepsin K Inhibitors Contributes to Increased Cellular Potencies against Off-Target Cathepsins and Reduced Functional Selectivity. Journal of Medicinal Chemistry.2
-
[4] 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor. MedChemExpress. 4
-
[3] Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. PubMed. 3
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Benzamide Synthesis Optimization: Technical Support & Troubleshooting Center
Welcome to the Benzamide Synthesis Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize reaction conditions, troubleshoot low yields, and implement scalable, field-proven protocols for benzamide synthesis.
Section 1: Direct Amidation of Benzoic Acids
Q1: I am trying to couple a benzoic acid derivative with a highly electron-deficient aniline, but my yields using EDC/HOBt are consistently below 30%. What is causing this, and how can I optimize the reaction?
Causality & Expert Insight: Electron-deficient anilines (e.g., those bearing nitro, cyano, or trifluoromethyl groups) suffer from significantly reduced nucleophilicity. When using standard carbodiimide coupling reagents like EDC/HOBt, the activated ester intermediate (the OBt ester) is often not electrophilic enough to drive the aminolysis step forward. Consequently, the rate of aminolysis fails to outcompete side reactions such as hydrolysis or the irreversible rearrangement into an unreactive N -acylurea 1.
Solution: Switch to Propylphosphonic anhydride (T3P). T3P generates a highly reactive carboxylate tris(phosphonate) mixed anhydride intermediate. This intermediate is exceptionally electrophilic and perfectly suited for poorly reactive N -nucleophiles. Furthermore, T3P produces strictly water-soluble byproducts, drastically simplifying downstream purification 2.
Q2: My chiral benzamide derivative is epimerizing during scale-up. How do I suppress this?
Causality & Expert Insight: Epimerization at the α -chiral center of the carboxylic acid typically occurs via the formation of an oxazolone intermediate or through direct enolization. This pathway is heavily exacerbated by the use of strong bases, excess base stoichiometry, and highly polar solvents.
Solution: Minimize the base strength. Replace triethylamine (TEA) or DIPEA with weaker bases like N -methylmorpholine (NMM) or pyridine. T3P is particularly advantageous here as well, as it is renowned for maintaining high stereochemical fidelity (low epimerization) compared to uronium-based reagents like HATU.
Data Presentation: Coupling Reagent Comparison
| Coupling Reagent | Activation Intermediate | Suitability for Weak Nucleophiles | Epimerization Risk | Byproduct Removal |
| EDC / HOBt | Active OBt Ester | Poor to Moderate | Moderate | Aqueous wash (usually easy) |
| HATU | OAt Ester / Uronium | Excellent | High (if base excess) | Chromatography often needed |
| T3P | Mixed Phosphonate Anhydride | Excellent | Very Low | Aqueous wash (water-soluble) |
| SOCl 2 | Acyl Chloride | Excellent | High | Evaporation / Basic wash |
Workflow Visualization: T3P Amidation Mechanism
T3P-mediated amidation workflow highlighting the mixed anhydride intermediate.
Section 2: Catalytic Aminocarbonylation of Aryl Halides
Q3: I need to synthesize a primary benzamide from an aryl bromide, but my facility restricts the use of toxic carbon monoxide (CO) gas and ammonia gas. What are my alternatives?
Causality & Expert Insight: Traditional aminocarbonylation relies on CO gas and NH 3 , both of which pose severe inhalation hazards and require specialized high-pressure reactors. The Palladium-catalyzed cycle requires CO to insert into the Pd-aryl bond, followed by nucleophilic attack by the amine.
Solution: Utilize solid CO surrogates and ammonia synthons. Molybdenum hexacarbonyl (Mo(CO) 6 ) is an excellent, bench-stable solid that releases CO in situ when heated or exposed to bases like DBU 3. For the ammonia source, formamide can act as a highly effective ammonia synthon under palladium catalysis, completely bypassing the need for pressurized NH 3 gas 4.
Q4: During the Pd-catalyzed aminocarbonylation using Mo(CO) 6 , I observe significant formation of the direct amination byproduct (Buchwald-Hartwig coupling) instead of the benzamide. How do I fix this?
Causality & Expert Insight: This chemoselectivity issue occurs when the rate of amine coordination and subsequent reductive elimination outcompetes the rate of CO insertion into the Pd(II)-aryl intermediate.
Solution: Increase the local concentration of CO by optimizing the release rate from Mo(CO) 6 (e.g., adding DBU as a promoter), or lower the reaction temperature slightly to favor CO insertion over direct amine coordination. Using a bidentate phosphine ligand with a larger bite angle (like Xantphos or DCPP) will also sterically favor the carbonylation pathway over direct amination.
Workflow Visualization: Pd-Catalyzed Aminocarbonylation Cycle
Palladium-catalyzed aminocarbonylation cycle using a CO surrogate.
Section 3: Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Synthesis of Benzamides (Scale: 1 mmol)
Self-Validation Checkpoint: The reaction mixture should remain homogeneous throughout the addition. If heavy precipitation occurs, the chosen base may be incompatible with the solvent, which will artificially halt the reaction.
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the benzoic acid derivative (1.0 mmol) and the amine (1.1 mmol) in anhydrous ethyl acetate (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add pyridine or N -methylimidazole (NMI) (2.5 mmol) via syringe. Stir at 0 °C for 5 minutes. (Note: Pyridine is preferred over TEA to prevent epimerization of sensitive substrates).
-
Activation: Dropwise add T3P (50% w/w solution in ethyl acetate, 1.5 mmol, ~0.89 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS or TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO 3 (10 mL). Extract with ethyl acetate (3 × 10 mL). The T3P byproducts partition entirely into the aqueous layer.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude benzamide.
Protocol B: Gas-Free Pd-Catalyzed Aminocarbonylation (Scale: 0.5 mmol)
Self-Validation Checkpoint: The generation of moderate pressure inside the sealed vial upon heating is a direct physical indicator of successful CO release from the Mo(CO) 6 surrogate.
-
Preparation: In a heavy-walled 10 mL microwave vial, add the aryl bromide (0.5 mmol), Mo(CO) 6 (0.25 mmol, 0.5 equiv of CO source), Pd(OAc) 2 (0.025 mmol, 5 mol%), and Xantphos (0.025 mmol, 5 mol%).
-
Solvent & Amine: Add anhydrous THF (3.0 mL), followed by the amine (1.0 mmol) and DBU (1.5 mmol). DBU acts as both the base for the catalytic cycle and the promoter for CO release from Mo(CO) 6 .
-
Sealing: Seal the vial with a Teflon-lined crimp cap. (Warning: Do not overfill the vial; CO gas evolution will increase internal pressure).
-
Heating: Heat the reaction mixture in an oil bath or microwave synthesizer at 100 °C for 20–30 minutes.
-
Workup: Cool the vial completely to room temperature before carefully venting the residual pressure with a needle in a fume hood. Filter the mixture through a pad of Celite, eluting with ethyl acetate, and concentrate the filtrate for column chromatography.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]
-
Stereochemical Aspects of T3P Amidations. Organic Process Research & Development.[Link]
-
Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air. The Journal of Organic Chemistry.[Link]
-
Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon. The Journal of Organic Chemistry.[Link]
Sources
Technical Support Center: Troubleshooting PARP Inhibitor Resistance in Cancer Models
Welcome to the Application Support Center. As Poly(ADP-ribose) polymerase inhibitors (PARPi) transition from later-line to frontline therapies for homologous recombination-deficient (HRD) cancers, acquired resistance has become an escalating challenge in both preclinical modeling and clinical drug development.
As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, validated diagnostic workflows, and self-validating experimental protocols to identify and overcome PARPi resistance in your cell models.
Section 1: Mechanistic Troubleshooting FAQs
Q: My previously sensitive BRCA1/2-mutant cell line is now highly resistant to Olaparib. What is the most likely molecular cause? A: The most frequent mechanism of acquired PARPi resistance is the restoration of Homologous Recombination (HR) repair[1]. This typically occurs via secondary somatic "reversion mutations" in BRCA1/2 or RAD51 paralogs (e.g., RAD51C/D) that restore the open reading frame and functional protein expression[2]. Because PARP inhibitors rely on the synthetic lethality of trapping PARP on DNA in cells that cannot repair double-strand breaks (DSBs), restoring HR bypasses this vulnerability[3]. You must first verify HR restoration using a RAD51 Foci Formation Assay.
Q: I performed the RAD51 assay, and my resistant cells are still HR-deficient (no foci). How are they surviving PARP inhibition? A: If HR is still deficient, the cells have likely acquired resistance through replication fork protection or altered PARP signaling[1].
-
Replication Fork Protection: In HR-deficient cells, stalled replication forks are normally degraded by nucleases like MRE11, leading to genomic instability and death[4]. Resistant cells often downregulate recruitment factors (such as EZH2, PTIP, or MUS81) to stabilize these forks, preventing lethal nucleolytic degradation[5][6]. This phenotype must be diagnosed using a Single-Molecule DNA Fiber Assay.
-
Decreased PARP Trapping: Mutations in PARP1 can reduce its trapping efficiency on DNA, negating the physical roadblock that causes cytotoxicity[3][5].
-
PARG Loss: Loss of Poly(ADP-ribose) glycohydrolase (PARG) prevents the degradation of PAR chains, restoring PARylation signaling and preventing PARPi-induced cell death[1].
Q: Could standard pharmacological factors be at play in my long-term cultures? A: Absolutely. Upregulation of drug efflux pumps, specifically ABCB1 (MDR1/P-glycoprotein), is a well-documented mechanism of resistance to prolonged PARPi exposure in vitro[3][5]. Before executing complex genomic sequencing, verify whether co-treating your cells with an ABCB1 inhibitor (e.g., Tariquidar or Verapamil) re-sensitizes them to the PARP inhibitor.
Section 2: Diagnostic Workflows & Validated Protocols
To systematically identify the mechanism driving resistance in your specific cell line, follow the diagnostic decision tree below.
Diagnostic workflow to identify the molecular mechanism of PARP inhibitor resistance.
Protocol 1: RAD51 Foci Formation Assay (HR Restoration Check)
Causality Check: RAD51 is the primary recombinase for HR. It only forms nuclear foci during the S/G2 phases of the cell cycle when a sister chromatid is available for repair[2][7]. Co-staining with Geminin (an S/G2 marker) is critical to avoid false negatives from G1-phase cells that naturally cannot perform HR[8].
-
Cell Seeding & Stress Induction: Seed cells on glass coverslips. Treat with a DSB-inducing agent (e.g., 10 µM Rucaparib or 2 mM Hydroxyurea) for 24-48 hours to induce replication stress and force HR activation[2].
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min at room temperature. Permeabilize with 0.2% Triton X-100 in PBS for 10 min to allow antibody access to the nucleus[2].
-
Blocking: Block with 1% BSA and 2% goat serum in PBS for 1 hour to prevent non-specific antibody binding and reduce background fluorescence[2].
-
Primary Antibodies: Incubate overnight at 4°C with rabbit anti-RAD51 (1:250) and mouse anti-Geminin (1:200)[2][8].
-
Secondary Antibodies: Wash 3x in PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594) for 1 hour at room temperature in the dark.
-
Mounting & Imaging: Mount with DAPI-containing media. Image using confocal microscopy.
-
Quantification: Count RAD51 foci only in Geminin-positive (S/G2) cells. A cell is considered HR-proficient (resistant via HR restoration) if it contains ≥5 RAD51 foci[2][7].
Protocol 2: Quantitative DNA Fiber Assay (Replication Fork Protection Check)
Causality Check: This assay uses sequential pulses of thymidine analogs (CldU and IdU) to label actively replicating DNA. By stalling the forks with Hydroxyurea (HU) after labeling, we can measure if the nascent DNA (IdU tract) is protected or degraded by nucleases like MRE11. A shortened IdU tract relative to CldU indicates degradation (PARPi sensitive); equal tracts indicate protection (PARPi resistant)[4][6][9].
-
First Pulse (CldU): Incubate exponentially growing cells with 25 µM CldU for 20–30 minutes to label ongoing replication forks (red tract)[9][10].
-
Second Pulse (IdU): Wash cells with warm PBS and incubate with 250 µM IdU for 20–30 minutes (green tract)[9][10].
-
Fork Stalling: Wash cells and treat with 2-4 mM Hydroxyurea (HU) for 4-5 hours. HU depletes dNTPs, stalling replication forks and exposing them to nucleolytic attack[4][9].
-
Cell Lysis & Spreading: Harvest cells and resuspend at 103 cells/µL. Spot 2 µL of cell suspension onto a glass slide. Add 7 µL of spreading buffer (200 mM Tris-HCl, 50 mM EDTA, 0.5% SDS) to lyse cells. Tilt the slide to 15 degrees to allow the DNA fibers to spread linearly via gravity[9].
-
Fixation & Denaturation: Air-dry the slides and fix in Methanol:Acetic Acid (3:1) for 10 minutes. Denature DNA with 2.5 M HCl for 1 hour. Crucial step: Denaturation exposes the incorporated analogs within the single-stranded DNA for antibody binding[9].
-
Immunostaining: Block with 5% BSA. Incubate with rat anti-CldU and mouse anti-IdU primary antibodies, followed by appropriate fluorescent secondary antibodies[9].
-
Analysis: Measure the lengths of CldU (red) and IdU (green) tracts using ImageJ. Calculate the IdU/CldU ratio. A ratio near 1.0 indicates fork protection (resistance), while <1.0 indicates degradation[6][9].
Section 3: Quantitative Data & Benchmarks
Use the following table to benchmark your experimental results against established metrics for sensitive and resistant phenotypes.
Table 1: Expected Phenotypic Metrics for BRCA-Mutant vs. PARPi-Resistant Isogenic Cell Lines
| Phenotype / Metric | Sensitive (BRCA-Mutant) | Resistant (HR Restored) | Resistant (Fork Protected) |
| Olaparib IC50 | 10 - 50 nM | > 1 µM | 0.5 - 1 µM |
| RAD51 Foci (% positive S/G2 cells) | < 10% (HR Deficient) | > 50% (HR Proficient) | < 10% (HR Deficient) |
| DNA Fiber IdU/CldU Ratio | ~ 0.5 (Degraded) | ~ 0.5 (Degraded) | ~ 1.0 (Protected) |
| Primary Mechanism Focus | Baseline Synthetic Lethality | BRCA Reversion / RAD51C Mut | EZH2, MUS81, or PTIP Loss |
Sources
- 1. d-nb.info [d-nb.info]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitors affect the replisome and replication fork progression during a single S phase | bioRxiv [biorxiv.org]
Comparative Guide: 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride vs. Clinical PARP Inhibitors
Executive Summary
For researchers and drug development professionals navigating the poly(ADP-ribose) polymerase (PARP) inhibitor landscape, distinguishing between early-generation chemical scaffolds and advanced clinical therapeutics is critical. 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride (CAS 863548-47-4)[1] represents a fundamental, low-molecular-weight benzamide derivative. It is widely utilized as a foundational pharmacophore and fragment in PARP inhibitor drug discovery[2].
This guide objectively compares the performance, mechanistic causality, and experimental utility of this simple benzamide scaffold against highly optimized, clinically approved PARP inhibitors like Olaparib and Talazoparib.
Mechanistic Framework: Catalytic Inhibition vs. Allosteric Trapping
Understanding the divergence in efficacy between simple benzamides and advanced PARP inhibitors requires analyzing two distinct mechanisms: NAD+ Competition and Reverse Allostery (Trapping) .
The NAD+ Competitive Paradigm
Upon detecting DNA single-strand breaks, PARP-1 cleaves nicotinamide adenine dinucleotide (NAD+) to synthesize poly(ADP-ribose) (PAR) chains, which subsequently recruit DNA repair effectors[3]. 3-(aminomethyl)-N,N-dimethylbenzamide functions by structurally mimicking the nicotinamide moiety of NAD+. It inserts directly into the catalytic pocket of PARP-1, forming critical hydrogen bonds that prevent NAD+ binding and halt PARylation[4].
The Allosteric "Trapping" Phenomenon
Causality in Drug Efficacy: Why do clinical PARP inhibitors induce synthetic lethality in BRCA-mutant cells while simple benzamides generally do not?
The answer lies in PARP trapping. Advanced inhibitors (e.g., Olaparib, Talazoparib) do not merely block the catalytic site. Their extended structural motifs engage the catalytic domain in a manner that propagates a reverse allosteric signal to the N-terminal zinc-finger DNA-binding domains[5]. This conformational change physically locks (or "traps") PARP-1 onto the DNA strand break. Because 3-(aminomethyl)-N,N-dimethylbenzamide lacks these complex, extended functional groups, it acts as a pure catalytic inhibitor. It successfully blocks PARylation but allows PARP-1 to rapidly dissociate from the DNA, resulting in negligible trapping and lower cytotoxicity[5].
Mechanistic divergence between simple benzamide catalytic inhibition and allosteric PARP trapping.
Comparative Data Analysis
To guide experimental design, the following table summarizes the quantitative and qualitative differences between the baseline benzamide fragment and advanced clinical inhibitors.
| Feature | 3-(aminomethyl)-N,N-dimethylbenzamide HCl | Olaparib | Talazoparib |
| Molecular Weight | 178.23 g/mol (Free base)[1] | 434.46 g/mol | 380.35 g/mol |
| Primary Mechanism | Pure NAD+ Competition | NAD+ Competition + Trapping | NAD+ Competition + Strong Trapping |
| PARP1 IC50 | ~1 - 10 µM (Typical for simple benzamides) | ~5 nM | ~0.57 nM |
| PARP Trapping Efficiency | Negligible | Moderate | High |
| Research Utility | Fragment-based drug design, baseline control | Clinical standard, in vivo efficacy | High-potency trapping studies |
Experimental Methodologies
To empirically validate the mechanistic differences between 3-(aminomethyl)-N,N-dimethylbenzamide and clinical inhibitors, researchers must employ orthogonal assays evaluating both catalytic inhibition and chromatin trapping.
Protocol A: In Vitro PARP1 Enzymatic Activity Assay
Purpose: To quantify the pure catalytic IC50 by measuring the reduction of PARylation in a cell-free system. Causality: By utilizing a cell-free environment with purified PARP-1, this assay isolates pure catalytic competition from confounding cellular factors like membrane permeability, drug efflux, or chromatin dynamics.
Step-by-Step Workflow:
-
Preparation: Coat a 96-well microplate with histone proteins and incubate overnight at 4°C. Wash with PBS-T.
-
Enzyme Addition: Add 0.5 U of purified recombinant human PARP-1 enzyme per well in PARP assay buffer.
-
Inhibitor Titration: Add serial dilutions of 3-(aminomethyl)-N,N-dimethylbenzamide (100 µM to 10 nM) and Olaparib (1 µM to 0.1 nM) to respective wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a master mix containing activated DNA (to stimulate PARP-1) and biotinylated NAD+ substrate. Incubate for 30 minutes.
-
Detection: Wash wells thoroughly. Add Streptavidin-HRP, followed by a colorimetric substrate (e.g., TMB). Read absorbance at 450 nm.
-
Self-Validation Check: Include a "No DNA" control well to ensure the detected PARylation is strictly dependent on DNA-damage activation.
Protocol B: Chromatin-Bound PARP Trapping Assay (Cellular Fractionation)
Purpose: To demonstrate that while both compounds inhibit PARylation, only advanced inhibitors trap PARP-1 on chromatin. Causality: Soluble PARP-1 is easily extracted with mild detergents. However, allosterically trapped PARP-1 is physically locked onto the DNA backbone. Therefore, nuclease digestion is strictly required to release the chromatin-bound fraction for Western blot detection.
Step-by-Step Workflow:
-
Cell Treatment: Treat BRCA-mutant cells (e.g., MDA-MB-436) with 10 µM 3-(aminomethyl)-N,N-dimethylbenzamide or 1 µM Olaparib for 4 hours. Add 1 mM H2O2 for the final 10 minutes to induce DNA breaks.
-
Cytosolic Extraction: Lyse cells in a mild cytoskeleton buffer (CSK) containing 0.1% Triton X-100 and protease inhibitors for 10 minutes on ice.
-
Fractionation: Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant (Soluble Fraction).
-
Chromatin Release: Resuspend the insoluble pellet in CSK buffer supplemented with Micrococcal Nuclease (MNase) and 1 mM CaCl2. Incubate at 37°C for 20 minutes to digest the DNA and release trapped PARP-1.
-
Western Blotting: Run both fractions on an SDS-PAGE gel. Probe for PARP-1.
-
Self-Validation Check: Probe for Histone H3 (chromatin marker) and GAPDH (cytosolic marker) to ensure absolute fraction purity. 3-(aminomethyl)-N,N-dimethylbenzamide will show PARP-1 primarily in the soluble fraction, whereas Olaparib will show a massive shift of PARP-1 into the nuclease-digested chromatin fraction.
Step-by-step chromatin fractionation workflow to isolate and quantify trapped PARP-1 complexes.
References
-
Title : 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | CAS 863548-47-4 Source : Fine Technology URL : 1
-
Title : The Significance of Targeting Poly (ADP-Ribose) Polymerase-1 in Pancreatic Cancer for Providing a New Therapeutic Paradigm Source : MDPI URL : 3
-
Title : NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains Source : PMC / Nature Communications URL : 5
-
Title : 3-Aminobenzamide – Knowledge and References Source : Taylor & Francis URL : 4
-
Title : 3-(Aminomethyl)benzamide | CAS 102562-86-7 Source : BenchChem URL : 2
Sources
- 1. 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride | CAS: 863548-47-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 3-(Aminomethyl)benzamide|CAS 102562-86-7 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Elucidating the Mechanism of Action of Novel Benzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel therapeutic candidate is paramount. This guide provides an in-depth, comparative framework for confirming the MoA of novel benzamide derivatives, a versatile scaffold with a wide range of biological activities.[1][2] We will move beyond a simple listing of techniques, instead focusing on the strategic and logical application of experimental approaches to build a robust and validated understanding of a compound's function.
This guide will utilize a multi-faceted approach, integrating direct target engagement, downstream signaling analysis, and phenotypic assays. We will draw upon examples of novel benzamide derivatives with distinct mechanisms—an ABCG2 transporter inhibitor, a glucokinase activator, and a sigma-1 receptor agonist—to illustrate the application of these techniques in a real-world context.
The Strategic Imperative: Why a Multi-Pronged Approach is Essential
Confirming the MoA is not a linear process but rather an iterative cycle of hypothesis generation and experimental validation. A single experimental approach is rarely sufficient to definitively establish a drug's mechanism. Therefore, a combination of orthogonal methods is crucial for building a comprehensive and trustworthy body of evidence. This multi-pronged strategy, encompassing direct biochemical methods, genetic approaches, and computational inference, provides a more complete picture of a small molecule's activity.[3]
Our exploration will be structured around three key stages of MoA elucidation:
-
Direct Target Identification and Engagement: Pinpointing the specific molecular target(s) of the novel benzamide derivative.
-
Characterization of Target Modulation: Quantifying the compound's effect on the target's activity.
-
Analysis of Downstream Cellular Effects: Mapping the physiological consequences of target modulation.
Section 1: Direct Target Identification and Engagement: Finding the "Who"
The initial and most critical step is to identify the direct binding partner(s) of your novel benzamide derivative. This process, often referred to as target deconvolution, can be approached through several powerful techniques.[4]
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Limitations | Best Suited For |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized drug derivative captures binding proteins from cell lysates for identification by mass spectrometry.[5][6] | Unbiased identification of potential binding partners in a complex mixture. | Can generate false positives due to non-specific binding; requires chemical modification of the drug. | Initial, broad screening for potential targets of a new compound. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4][7] | Label-free method that confirms target engagement in intact cells and even tissues.[4][8] | Not all ligand binding events result in a significant thermal shift; requires a specific antibody for detection. | Validating target engagement of a lead compound in a physiological context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation.[9] | Does not require modification of the compound; can be used in complex protein mixtures.[9] | The degree of protection can vary and may not be universally applicable to all protein-ligand interactions. | An alternative to CETSA for confirming target engagement, particularly when a thermal shift is not observed. |
Experimental Workflow: A Tale of Two Approaches
The choice between these methods often depends on whether you have a hypothesized target or are starting with a phenotypic screen.
Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a generalized workflow for identifying the binding partners of a novel benzamide derivative.
1. Synthesis of Affinity Probe:
-
Identify a non-essential position on the benzamide derivative for linker attachment. This is often guided by Structure-Activity Relationship (SAR) data.
-
Synthesize a derivative with a linker arm terminating in a reactive group (e.g., NHS ester, alkyne).
-
Conjugate the linker-modified benzamide to an affinity tag, such as biotin, or directly to a solid support like agarose beads.[9]
2. Preparation of Cell Lysate:
-
Culture cells of interest to high density.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer is RIPA buffer with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
-
Incubate the clarified cell lysate with the benzamide-conjugated beads (or biotinylated benzamide followed by streptavidin beads) for 2-4 hours at 4°C with gentle rotation.[8]
-
Include a control incubation with beads that have not been conjugated to the drug to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins to generate peptides.
-
Desalt the peptides using C18 spin columns.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
Compare the proteins identified in the drug-treated sample to the control sample to identify specific binding partners. Computational tools and databases like the Contaminant Repository for Affinity Purification (CRAPome) can aid in filtering out common contaminants.[10]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to validate the engagement of a novel benzamide derivative with its target protein in intact cells.[7][12]
1. Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the benzamide derivative at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[3]
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes in a thermal cycler.[3][13]
-
Immediately cool the samples to room temperature.
3. Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.[3]
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
4. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
5. Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature point.
-
Normalize the intensities to the lowest temperature point.
-
Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the benzamide derivative indicates target stabilization and therefore engagement.[3]
Section 2: Characterization of Target Modulation: The "How"
Once the direct target is identified and engagement is confirmed, the next step is to characterize how the benzamide derivative modulates the target's function. This will vary depending on the nature of the target protein.
Case Study 1: VKNG-2, an ABCG2 Transporter Inhibitor
The novel benzamide derivative VKNG-2 has been shown to reverse multidrug resistance in cancer cells by inhibiting the ABCG2 transporter.[12][14][15]
Experimental Approach:
-
ATPase Activity Assay: The function of ABC transporters is coupled to ATP hydrolysis.[14] An increase in ATPase activity in the presence of a compound suggests it is a substrate or modulator of the transporter.[14] VKNG-2 was found to significantly increase the ATPase activity of ABCG2 in a concentration-dependent manner, with an EC50 of 2.3 µM.[14][15][16]
-
Substrate Efflux Assay: A more direct measure of transporter inhibition is to monitor the accumulation of a known fluorescent or radiolabeled substrate. In the presence of an inhibitor like VKNG-2, the intracellular accumulation of the substrate will increase.[14] For example, the accumulation of [3H]-mitoxantrone, an ABCG2 substrate, was significantly increased in ABCG2-overexpressing cells treated with VKNG-2.[14]
Case Study 2: Benzamide Derivatives as Glucokinase Activators
Several novel benzamide derivatives have been developed as glucokinase (GK) activators for the treatment of type 2 diabetes.[15][16]
Experimental Approach:
-
In Vitro Glucokinase Activity Assay: The most direct way to assess the effect of a compound on an enzyme is to measure its activity in a purified system. For glucokinase, this is typically done using a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH, which can be monitored spectrophotometrically or fluorometrically.[17][18][19][20]
Detailed Protocol: Fluorometric Glucokinase Activity Assay [17][19]
-
Prepare Reagents: Prepare assay buffer, ATP solution, glucose solution, and a reaction mix containing glucose-6-phosphate dehydrogenase and a fluorescent probe.
-
Sample Preparation: Add the purified glucokinase enzyme and the test benzamide derivative at various concentrations to the wells of a microplate.
-
Initiate Reaction: Start the reaction by adding the reaction mix and ATP/glucose solution.
-
Measure Fluorescence: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of the reaction for each concentration of the benzamide derivative. Plot the reaction rate against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal activation is achieved).
Case Study 3: Benzamide Derivatives as Sigma-1 Receptor Agonists
The sigma-1 receptor is a molecular chaperone implicated in various neurological disorders.[21][22] Novel benzamide derivatives have been identified as agonists for this receptor.
Experimental Approach:
-
Competitive Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of a test compound for a receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[4][21][22][23]
Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay [4][21]
-
Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors, such as guinea pig liver.[21]
-
Assay Setup: In a microplate, combine the membrane preparation, a fixed concentration of a selective sigma-1 radioligand (e.g., [3H]-(+)-pentazocine), and varying concentrations of the unlabeled benzamide derivative.[4][23]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Section 3: Analysis of Downstream Cellular Effects: The "Why it Matters"
Confirming that a benzamide derivative modulates its target is crucial, but understanding the downstream consequences of this modulation is what provides the link to its therapeutic potential.
Visualizing the Signaling Cascade
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 6. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 7. scispace.com [scispace.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Glucokinase Activity Assay Kit (Fluorometric) (ab273303) | Abcam [abcam.co.jp]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Comparative Analysis of Benzamide-Based PARP Inhibitors: Mechanisms, Profiling, and Experimental Validation
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Mechanistic Foundation: The Benzamide Pharmacophore
Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical sensors of DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP enzymes cleave NAD+ to synthesize poly(ADP-ribose) (PAR) chains on themselves and target proteins, a process known as auto-PARylation[1]. This massive accumulation of negative charge repels the PARP enzyme from the DNA, allowing the DNA repair machinery to access the lesion.
The clinical success of PARP inhibitors (PARPi) relies heavily on the benzamide pharmacophore (or its constrained bioisosteres, such as phthalazinones or carboxamides). Because the benzamide moiety structurally mimics the nicotinamide ring of NAD+, these drugs act as potent competitive inhibitors at the catalytic cleft of the PARP enzyme[1]. They form critical, highly conserved hydrogen bonds with specific residues (e.g., Ser904 and Gly863 in PARP1), effectively halting catalytic activity[2].
However, catalytic inhibition alone does not explain the profound cytotoxicity of these drugs in homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants). The primary driver of synthetic lethality is PARP Trapping [3]. By preventing auto-PARylation, benzamide-based inhibitors lock the PARP1 protein onto the DNA in an insoluble complex. This trapped PARP-DNA complex acts as a physical roadblock during S-phase, causing replication fork collapse and converting repairable SSBs into lethal double-strand breaks (DSBs)[3].
Fig 1: Mechanism of synthetic lethality driven by benzamide-based PARP trapping and HR deficiency.
Comparative Profiling of Clinical PARP Inhibitors
While all clinically approved PARPi share the NAD+-competing pharmacophore, slight structural modifications extending into the solvent-exposed space dictate their target affinity and trapping efficiency[4]. The rank order of PARP trapping efficiency is generally accepted as: Talazoparib >> Niraparib > Olaparib ≈ Rucaparib >> Veliparib [3][5][6].
This divergence is the primary reason for the vastly different maximum tolerated doses (MTDs) and toxicity profiles (e.g., myelosuppression) observed in the clinic[5].
Table 1: Quantitative Comparison of Benzamide-Based PARP Inhibitors
| Inhibitor | Chemical Scaffold | PARP1 IC₅₀ | Relative Trapping Potency | Clinical/Pharmacological Profile |
| Talazoparib | Phthalazinone | ~0.57 nM | Highest (100x > Olaparib) | Highest single-agent cytotoxicity; minimal resolution between catalytic inhibition and bone marrow toxicity[6]. |
| Niraparib | Indazole-carboxamide | 2 – 35 nM | High | Highly potent trapper; approved for maintenance therapy irrespective of BRCA status[1][7]. |
| Olaparib | Phthalazinone | 1 – 19 nM | Moderate | First-in-class; highly selective for PARP1/2 with a favorable safety profile regarding severe adverse events[4][5][7]. |
| Rucaparib | Tricyclic indole-carboxamide | 0.8 – 3.2 nM | Moderate | Exhibits persistent target inhibition up to 72h post-washout; notable off-target kinase binding (e.g., PIM1, CDK16)[8]. |
| Veliparib | Benzimidazole-carboxamide | 2 – 5 nM | Lowest | Weak trapper; low single-agent cytotoxicity makes it highly suitable for combination with DNA-damaging chemotherapies[3][9]. |
(Data synthesized from ChEMBL database, Murai et al., and comparative proteomic profiling[2][6][7][8]).
Experimental Workflows: Self-Validating Systems
To accurately evaluate novel PARP inhibitors against existing benchmarks, researchers must employ self-validating biochemical assays. Below are the definitive protocols for determining trapping efficiency and intracellular catalytic inhibition.
Protocol A: Chromatin-Bound PARP Trapping Assay (Subcellular Fractionation)
Objective: To quantify the physical tethering of PARP1 to DNA. Causality & Rationale: Standard RIPA buffer lysis destroys the distinction between soluble and DNA-bound PARP. To measure trapping, we must use a low-detergent Cytoskeletal (CSK) buffer that punctures the plasma membrane (releasing soluble cytosolic/nucleoplasmic proteins) while leaving the heavy, insoluble chromatin architecture intact.
Step-by-Step Methodology:
-
Cellular Insult: Seed BRCA-mutant cells (e.g., DLD1-BRCA2-/-) and treat with the test PARPi (10 nM - 1 μM) alongside 1 mM MMS (Methyl methanesulfonate) for 1–4 hours.
-
Expert Insight: MMS is an alkylating agent that rapidly generates SSBs. Without active DNA damage, basal PARP recruitment is too low to accurately measure trapping differences[6].
-
-
CSK Permeabilization: Wash cells in ice-cold PBS. Add CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.1% Triton X-100, plus protease/phosphatase inhibitors). Incubate on ice for 10 minutes.
-
Expert Insight: The precise 0.1% Triton X-100 concentration is critical; higher concentrations will begin to disrupt nuclear structures, leading to false-negative trapping results.
-
-
Fractionation: Centrifuge lysates at 1,300 × g for 5 minutes at 4°C.
-
Supernatant: Contains the soluble fraction (unbound PARP1).
-
Pellet: Contains the chromatin-bound fraction (trapped PARP1).
-
-
Chromatin Solubilization: Resuspend the pellet in highly denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl) and sonicate for 15 seconds to shear the genomic DNA, rendering the sample fluid enough for SDS-PAGE.
-
Validation & Detection: Perform Western Blotting.
-
Self-Validation: You must probe for GAPDH (should only appear in the soluble fraction) and Histone H3 (should only appear in the chromatin fraction) to prove the fractionation was successful. Probe for PARP1 to quantify the shift from the soluble to the chromatin fraction.
-
Fig 2: Subcellular fractionation workflow for quantifying chromatin-bound (trapped) PARP1.
Protocol B: Cellular Target Engagement (PARylation Inhibition Assay)
Objective: To measure true intracellular catalytic inhibition. Causality & Rationale: Cell-free IC₅₀ values (Table 1) often fail to predict intracellular efficacy due to drug efflux pumps and membrane permeability. Measuring the downstream product—poly(ADP-ribose) (PAR) chains—provides a definitive readout of target engagement[10].
Step-by-Step Methodology:
-
Pre-treatment: Incubate cells with the PARP inhibitor for 2 hours to allow for intracellular equilibration.
-
Damage Pulse: Add 2 mM H₂O₂ for exactly 10 minutes.
-
Expert Insight: H₂O₂ induces massive oxidative DNA damage, triggering a rapid, robust spike in auto-PARylation that provides a wide dynamic range for measuring inhibition[10].
-
-
Rapid Denaturing Lysis: Aspirate media and immediately lyse cells in boiling 2x Laemmli sample buffer (containing SDS and β-mercaptoethanol).
-
Expert Insight (Critical): Cells contain high levels of PARG (poly(ADP-ribose) glycohydrolase), an enzyme that rapidly degrades PAR chains within seconds of cell death. Standard cold-lysis buffers will result in total loss of the PAR signal. Boiling SDS instantly denatures PARG, preserving the transient PAR polymers.
-
-
Detection: Perform Western blotting using the 10H monoclonal antibody against PAR. Quantify the smear (typically 116 kDa and above) relative to an untreated control.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of poly (ADP-ribose) polymerase (PARP) inhibitors in cancer: a network meta-analysis of randomized controlled trials - Bao - Annals of Translational Medicine [atm.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 10. Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling | bioRxiv [biorxiv.org]
A Head-to-Head Comparison of Synthetic Routes for Benzamide Derivatives: From Classic Reactions to Greener Alternatives
For researchers, scientists, and drug development professionals, the synthesis of benzamide derivatives is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast number of pharmaceuticals and biologically active molecules. The choice of synthetic strategy is therefore a critical decision, directly impacting yield, purity, scalability, and the overall environmental footprint of the process. This guide provides an in-depth, objective comparison of the most common and emerging synthetic routes to benzamide derivatives, supported by experimental data and detailed protocols.
The Enduring Importance of the Amide Bond
The amide bond is one of the most fundamental linkages in organic chemistry and biology. Its formation, however, is not without challenges. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, requiring high temperatures to drive off water, which can be detrimental to complex molecules.[1] Consequently, a wide array of synthetic methodologies has been developed to facilitate this crucial transformation under milder conditions. This guide will dissect and compare three major strategies: the classic Schotten-Baumann reaction, the widely used amide coupling reactions with activating agents, and the increasingly popular direct catalytic amidation methods that align with the principles of green chemistry.
Comparative Analysis of Key Synthetic Routes
The selection of an optimal synthetic route for a specific benzamide derivative is a multifactorial decision. The following table provides a high-level comparison of the key performance indicators for the most prevalent methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Schotten-Baumann Reaction | Acyl Chloride, Amine | Aqueous NaOH or Pyridine | 0°C to Room Temp, 2-4 hours | 70-95% | High yields, fast reaction times, robust and widely applicable.[2][3] | Acyl chlorides can be moisture-sensitive and lachrymatory; generates stoichiometric HCl waste.[2][3] |
| Carbodiimide Coupling (DCC/EDC) | Carboxylic Acid, Amine | DCC or EDC, often with HOBt, DMAP | Room Temp, 4-16 hours | 60-92% | Mild reaction conditions, broad substrate scope, avoids acyl chloride preparation.[2][4] | Forms a dicyclohexylurea (DCU) or an equivalent urea byproduct that can be difficult to remove; reagents are stoichiometric.[2][4] |
| Boric Acid Catalysis | Carboxylic Acid, Amine | Boric Acid | High Temperature (reflux in toluene with water removal) | Good to Excellent | Greener approach with a readily available and inexpensive catalyst; water is the only byproduct.[5][6] | Requires high temperatures and azeotropic removal of water, which may not be suitable for all substrates.[5] |
| TiF₄-Catalyzed Amidation | Carboxylic Acid, Amine | TiF₄ (catalytic) | Reflux in Toluene | 77-98% | Catalytic process with high yields for a range of substrates, including anilines.[7] | Requires an inert atmosphere and anhydrous conditions; catalyst is air and moisture sensitive. |
In-Depth Analysis and Experimental Protocols
The Schotten-Baumann Reaction: A Time-Tested Workhorse
First described in 1883 by German chemists Carl Schotten and Eugen Baumann, this reaction remains a staple in organic synthesis for its simplicity and high efficiency.[3][8] The reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[9]
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base, typically aqueous sodium hydroxide or pyridine, serves two crucial roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine, and it can also act as a catalyst.[9][10] The use of a two-phase solvent system (e.g., water and an organic solvent) is common, where the starting materials and product remain in the organic phase, and the base and neutralized acid reside in the aqueous phase.[3][8]
Experimental Protocol: Synthesis of N-Benzylacetamide
This protocol is a representative example of the Schotten-Baumann reaction.
-
In a flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Cool the biphasic mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-benzylacetamide.
-
Purify the product by recrystallization or column chromatography.
Workflow Diagram:
Caption: Workflow for the Schotten-Baumann reaction.
Amide Coupling with Activating Agents: The Modern Standard
For substrates that are sensitive to the conditions of the Schotten-Baumann reaction, or when starting from a carboxylic acid is more convenient, amide coupling reagents are the method of choice. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Mechanism and Rationale: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents.[4][11] The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC). A significant drawback of this method is the potential for side reactions, including the formation of a stable N-acylurea and racemization of chiral carboxylic acids. To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often included.[11] HOBt reacts with the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine to give the desired amide.[4]
Experimental Protocol: Synthesis of a Benzamide Derivative using EDC/HOBt
This protocol outlines a general procedure for amide coupling.
-
Under an inert atmosphere, dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Caption: Workflow for amide coupling using EDC/HOBt.
Boric Acid Catalysis: A Greener Approach
In the quest for more sustainable synthetic methods, direct catalytic amidation has emerged as a highly attractive alternative. Boric acid-catalyzed amidation represents a significant step in this direction, offering an environmentally benign and cost-effective route to amides.[5]
Mechanism and Rationale: Boric acid catalyzes the direct condensation of carboxylic acids and amines by facilitating the removal of water.[5][6] The reaction is typically carried out at elevated temperatures in a solvent like toluene, with continuous removal of water using a Dean-Stark apparatus. The exact mechanism is still a subject of investigation, but it is believed that boric acid activates the carboxylic acid, making it more electrophilic.
Experimental Protocol: Boric Acid-Catalyzed Synthesis of N-Benzyl-4-phenylbutyramide
This protocol is adapted from a reported procedure for boric acid-catalyzed amidation.[5]
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and boric acid (10 mol%).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Workflow Diagram:
Sources
- 1. etheses.durham.ac.uk [etheses.durham.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Chemistry Schotten Baumann Reaction | SATHEE JEE [satheejee.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
benchmarking new benzamide compounds against established anticancer agents
Benchmarking Next-Generation Benzamide Compounds Against Established Anticancer Agents: A Comprehensive Comparative Guide
As the landscape of epigenetic oncology evolves, the design of targeted therapies has shifted from broad-spectrum inhibitors to highly isoform-selective agents. Benzamide derivatives have emerged as a premier pharmacophore class, particularly in the development of Class I Histone Deacetylase (HDAC) inhibitors.
As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a rigorous, self-validating framework for benchmarking novel benzamide compounds—specifically focusing on next-generation fluorinated benzamides like FNA—against established clinical standards such as Entinostat (a classic benzamide) and SAHA/Vorinostat (a broad-spectrum hydroxamic acid).
Mechanistic Rationale: The Benzamide Advantage
To benchmark effectively, one must first understand the causality behind the molecular design. The core advantage of the benzamide scaffold lies in its unique Zinc-Binding Group (ZBG).
Unlike hydroxamic acids (e.g., SAHA) which coordinate rapidly and reversibly with the zinc ion across all HDAC isoforms, benzamides require a conformational change in the enzyme's active site. This results in slow-on/slow-off binding kinetics and exceptionally long 1[1]. Furthermore, recent structural optimizations, such as fluorine substitution on the benzamide ring (yielding compounds like FNA), have been shown to drastically improve metabolic stability and drive 2[2].
Experimental Benchmarking Workflow
To validate a new benzamide candidate, we deploy a three-tiered benchmarking pipeline. The workflow below maps the logical progression from biochemical selectivity to in vivo efficacy.
Caption: Three-tiered experimental workflow for benchmarking novel benzamide HDAC inhibitors.
Step-by-Step Methodologies & Self-Validating Protocols
A robust benchmarking study does not merely generate data; it generates trust through internal self-validation. Below are the critical protocols required to evaluate benzamide compounds.
Protocol 1: In Vitro HDAC Isoform Selectivity Profiling
-
Strategic Rationale (Causality): Because benzamides exhibit slow-binding kinetics, standard 30-minute enzymatic assays will artificially deflate their apparent potency compared to fast-binding hydroxamates. A prolonged pre-incubation phase is mandatory to reach thermodynamic equilibrium and accurately assess 3[3].
-
Self-Validating System: SAHA must be run in parallel as a pan-HDAC positive control to ensure all recombinant isoforms (HDAC1-3, 6, 8) are catalytically active.
-
Methodology:
-
Prepare a dilution series of the test benzamide (FNA), Entinostat, and SAHA in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add recombinant HDAC enzymes to the respective wells.
-
Critical Step: Pre-incubate the enzyme-inhibitor mixture at 37°C for exactly 2 hours to allow the slow-binding benzamide ZBG to fully occupy the active site.
-
Initiate the reaction by adding the fluorogenic substrate (Boc-Lys(Ac)-AMC).
-
Incubate for 30 minutes, then quench with trypsin developer.
-
Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC50.
-
Protocol 2: Orthogonal Target Engagement & Cell Cycle Analysis
-
Strategic Rationale (Causality): Phenotypic cytotoxicity assays (like MTT) confirm cell death but cannot prove the mechanism. To prove the benzamide acts via epigenetic modulation, we must orthogonally link the phenotypic cell cycle arrest to the biochemical hyperacetylation of histones.
-
Self-Validating System: The same treated cell population is split. One half undergoes flow cytometry (phenotype), while the other is lysed for Western blotting (mechanism). If cells die without an increase in Acetyl-Histone H3, the compound possesses off-target toxicity.
-
Methodology:
-
Seed HepG2 cells (a model highly sensitive to HDAC3 inhibition) at 2×105 cells/well.
-
Treat with compounds at their respective IC50 concentrations for 48 hours.
-
Harvest and split the cell suspension into two aliquots.
-
Aliquot A (Phenotype): Fix in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry to quantify 2[2].
-
Aliquot B (Mechanism): Lyse in RIPA buffer, run SDS-PAGE, and immunoblot for Acetyl-Histone H3, Bax, and Bcl-2.
-
Protocol 3: In Vivo Tumor Xenograft Benchmarking
-
Strategic Rationale (Causality): In vitro potency frequently fails to translate in vivo due to rapid clearance. Next-generation benzamides utilize structural modifications (e.g., fluorination) to resist oxidative metabolism, thereby improving oral bioavailability[2].
-
Self-Validating System: Tumor Growth Inhibition (TGI) must be tracked alongside total body weight. A valid agent achieves high TGI without causing >10% body weight loss, isolating true therapeutic efficacy from generalized systemic toxicity.
-
Methodology:
-
Inoculate BALB/c nude mice subcutaneously with 5×106 HepG2 cells.
-
Once tumors reach ~100 mm³, randomize into vehicle, FNA, Entinostat, and SAHA treatment groups.
-
Dose subjects via oral gavage daily for 21 days.
-
Quantitative Data Presentation
The following tables synthesize the benchmarking data, highlighting the superior selectivity and translational efficacy of the novel fluorinated benzamide (FNA) against established agents.
Table 1: Enzymatic IC50 Profiling & Isoform Selectivity
| Compound | Class | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC6/HDAC3) |
| FNA | Novel Benzamide | 210 | 350 | 95.5 | >10,000 | >100x |
| Entinostat | Established Benzamide | 240 | 410 | 180 | >10,000 | >55x |
| SAHA | Established Hydroxamate | 15 | 18 | 20 | 17 | 0.85x |
Data Interpretation: While SAHA is highly potent, it lacks selectivity. FNA demonstrates a highly optimized profile, acting as a potent HDAC3 inhibitor while completely sparing Class IIb enzymes (HDAC6), a hallmark of advanced 4[4].
Table 2: Cellular Antiproliferative Activity & In Vivo Efficacy (HepG2 Model)
| Compound | HepG2 Cell IC50 (µM) | Apoptosis (%) at 5µM | In Vivo TGI (%) | Body Weight Loss |
| FNA | 1.30 | 45.2% | 48.89% | < 5% |
| Entinostat | 2.15 | 32.4% | 41.50% | < 5% |
| SAHA | 17.25 | 18.6% | 48.13% | > 10% |
Data Interpretation: FNA outperforms SAHA by over 10-fold in vitro (1.30 µM vs 17.25 µM) against solid tumor cells. In vivo, FNA achieves equivalent 2[2] compared to SAHA, but does so without the systemic toxicity (body weight loss) associated with pan-HDAC inhibition.
Mechanistic Pathway Visualization
The superior apoptotic profile of HDAC3-selective benzamides is driven by a highly specific intracellular signaling cascade. By inhibiting HDAC3, these compounds induce chromatin remodeling that selectively upregulates tumor suppressor genes.
Caption: Mechanistic pathway of HDAC3-selective benzamides inducing targeted tumor apoptosis.
Conclusion
Benchmarking next-generation benzamides requires an integrated approach that respects the unique kinetic and pharmacokinetic properties of the scaffold. By utilizing extended-incubation enzymatic assays, orthogonal cellular validation, and rigorous in vivo toxicity tracking, researchers can confidently validate novel compounds like FNA. The data clearly demonstrates that targeted structural modifications to the benzamide core yield agents that surpass the efficacy and safety profiles of established clinical standards.
References
-
Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry.[Link]
-
Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. MDPI.[Link]
-
Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. Taylor & Francis.[Link]
-
Estimation of Drug-Target Residence Times by τ-Random Acceleration Molecular Dynamics Simulations. ACS Publications.[Link]
Sources
A Comprehensive Guide to the Proper Disposal of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
This document provides essential, step-by-step guidance for the safe handling and proper disposal of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
The core principle of chemical waste management is the prevention of environmental release and the mitigation of risk to human health.[1] All procedures must be conducted in accordance with applicable local, state, and federal regulations.[2][3][4] This guide provides a framework based on established best practices for laboratory chemical safety.
Hazard Characterization and Safety Overview
Understanding the inherent risks of a substance is the foundation of its safe management. 3-(aminomethyl)-N,N-dimethylbenzamide, the free base of the hydrochloride salt, is classified with several hazards. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not identified, the hazard profile of the parent compound provides the necessary basis for a conservative and safe disposal plan.
The compound is known to be harmful if swallowed, in contact with skin, or inhaled.[5] It is also a cause of serious eye damage and skin irritation.[5][6][7][8] Therefore, it must be handled with appropriate care and treated as hazardous waste.
Key Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) [5] | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile), Lab Coat, Use in a well-ventilated area or with respiratory protection. | Prevents absorption through skin, inhalation of dust/aerosols, and contamination of personal clothing.[1][6] |
| Serious Eye Damage / Eye Irritation [5][6] | GHS05 (Corrosion) | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or contact with airborne particles which can cause severe irritation or damage.[1][6] |
| Skin Irritation [5][6] | GHS07 (Exclamation Mark) | Chemical-resistant gloves (Nitrile), Lab Coat. | Creates a barrier to prevent direct skin contact, which can cause irritation, redness, and pain.[6][8] |
| Specific Target Organ Toxicity (Single Exposure) [5] | GHS07 (Exclamation Mark) | Use only in a well-ventilated area or with appropriate respiratory protection. | Minimizes inhalation, which may lead to respiratory irritation or other central nervous system effects.[6] |
Pre-Disposal Safety Protocols: Spill and Exposure Management
Before beginning any process that generates waste, you must be prepared for accidental releases.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Alert your supervisor and the institutional Environmental Health & Safety (EHS) department.[1]
-
Don PPE: Before attempting cleanup, don the appropriate PPE as detailed in the table above.
-
Containment: Contain the spill using an appropriate chemical absorbent material, such as spill pillows or absorbent pads.[1] For a solid, this may involve gently covering the material to prevent dust from becoming airborne.
-
Cleanup: Carefully collect all contaminated absorbent materials and spilled substance using non-sparking tools.
-
Package & Label: Place all collected waste into a compatible, sealable container. Label it clearly as "Hazardous Waste" with the full chemical name and an indication of the spill cleanup origin.[1]
-
Decontaminate: Clean the spill area thoroughly according to your institution's established procedures.
Personnel Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Step-by-Step Disposal Protocol
The required method for the disposal of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride is through a licensed and certified chemical waste disposal company.[1][4] Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation
Action: Collect waste containing 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride in a designated hazardous waste container. Causality: Chemical waste must be segregated to prevent dangerous reactions.[9][10] Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. Do not mix this waste stream with other chemical wastes (e.g., solvents, acids, bases) unless explicitly permitted by your EHS department.[1][11]
Step 2: Container Selection and Management
Action: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass container for solids). The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9][12] Causality: Proper containment is essential to prevent leaks and spills during storage and transport. The container must remain closed when not actively in use to prevent the release of vapors or dust.[1][12]
Step 3: Waste Labeling
Action: Clearly label the waste container with the following information:
- The words "Hazardous Waste "
- The full chemical name: "3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride "
- An accurate accounting of the container's contents.
- The date accumulation started. Causality: Accurate and clear labeling is a regulatory requirement and ensures that anyone handling the container understands its contents and associated hazards, ensuring safe handling and proper final disposal.[11][12]
Step 4: On-Site Accumulation and Storage
Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials.[1] Causality: Designated storage areas limit access, prevent accidental spills, and ensure that incompatible materials are not stored together, minimizing risks within the laboratory.[13]
Step 5: Arranging Final Disposal
Action: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the waste.[1] Causality: Final disposal must be handled by professionals trained and equipped to manage hazardous chemicals, ensuring it is done in an environmentally sound and legally compliant manner, often through high-temperature incineration or other specialized treatments.[2][14]
Step 6: Disposal of Contaminated Materials and Empty Containers
Action: Any labware, PPE, or other materials grossly contaminated with this chemical must be disposed of as hazardous waste. Empty containers that held the chemical must also be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed).[1][10] Causality: "Empty" containers retain chemical residues that can still pose a hazard.[2] The rinsate from cleaning these containers is considered hazardous waste and must be collected in the appropriate waste stream.[1][10]
Disposal Decision Workflow
This diagram outlines the critical decision points in the disposal process for 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride and associated materials.
Caption: Decision workflow for proper waste management.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]
-
Effective Laboratory Waste Management Tips. (2025, September 22). Environmental Marketing Services. Retrieved from [Link]
-
3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2016, March 1). Chem Service. Retrieved from [Link]
-
Chemical Waste Management Best Practices. (2025, January 1). Enva. Retrieved from [Link]
-
BENZAMIDE FOR SYNTHESIS - Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE. (2022, October 18). PT. Pancasakti Putra Kencana. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Retrieved from [Link]
-
Handbook of Chemical Substance Management and Waste Disposal. (n.d.). Kanazawa University. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Regulations.gov. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). US EPA. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). US EPA. Retrieved from [Link]
-
40 CFR Part 751 -- Regulation of Certain Chemical Substances and Mixtures Under Section 6 of the Toxic Substances Control Act. (n.d.). eCFR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nanolsi.kanazawa-u.ac.jp [nanolsi.kanazawa-u.ac.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. nextsds.com [nextsds.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 13. Chemical Waste Management Best Practices | Enva [enva.com]
- 14. pyramida.co.id [pyramida.co.id]
Personal protective equipment for handling 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride
As a Senior Application Scientist, I understand that transitioning a compound like 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride from chemical inventory to active experimental use requires more than just a cursory glance at a Safety Data Sheet (SDS). You need a self-validating, causality-driven operational plan.
Because this compound is an amine hydrochloride salt, it presents specific physicochemical challenges: it is highly water-soluble, prone to electrostatic "fly-away" during weighing, and acts as a localized irritant to mucous membranes.
This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound without compromising scientific integrity or personnel safety.
Hazard Profile & Causality-Driven PPE Selection
To build a robust safety protocol, we must first understand the why behind the hazards. The free base of this compound (CAS 863548-47-4) and its hydrochloride salt are classified under Acute Toxicity Category 4 and Skin Irritation Category 2 [1].
When handling the HCl salt form, the primary risk vector is the aerosolization of fine crystalline dust. When this dust contacts the moisture in your respiratory tract, eyes, or sweat on your skin, it rapidly dissolves, creating a localized concentration of the active amine and hydrochloric acid equivalents, leading to immediate irritation.
Quantitative Hazard & PPE Summary
| Hazard Class | GHS Codes | Clinical Manifestation | Required PPE Specification & Justification |
| Acute Toxicity | H302, H312, H332 | Systemic toxicity, dizziness, nausea upon absorption. | Respirator/Hood: Chemical fume hood (80–100 fpm face velocity). Prevents inhalation of electrostatically charged dust. |
| Skin Irritation | H315 | Erythema, localized contact dermatitis. | Gloves: Double Nitrile Gloves (≥0.11mm). Nitrile offers superior resistance to aqueous salts and polar organics compared to latex. |
| Eye Damage | H318, H319 | Corneal abrasion, severe conjunctivitis. | Ocular: ANSI Z87.1 splash-proof chemical goggles. Safety glasses are insufficient against fine airborne powders. |
| Target Organ | H335, H336 | Respiratory tract irritation. | Apparel: Flame-resistant, fluid-resistant lab coat with knit cuffs to prevent wrist exposure. |
Exposure Mitigation Workflow
The following diagram maps the logical relationship between the compound's inherent hazards, the engineering/PPE controls we apply, and the physiological outcomes we ensure.
Exposure routes, PPE mitigation strategies, and safety outcomes for handling the HCl salt.
Operational Plan: Step-by-Step Handling Protocol
OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates the use of strict engineering controls when handling hazardous chemicals to minimize employee exposure [2]. To comply with these standards and ensure reproducible scientific results, follow this self-validating workflow for weighing and solubilizing the compound.
Phase 1: Pre-Weighing Setup
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).
-
Don PPE: Equip double nitrile gloves, a fully buttoned lab coat, and ANSI Z87.1 chemical goggles.
-
Static Mitigation: Because hydrochloride salts are highly susceptible to static charge (which causes the powder to jump and aerosolize), pass an anti-static zero-stat gun over your spatulas, weigh boats, and the analytical balance draft shield.
-
Prepare Solvents: Pre-measure your diluent (e.g., DMSO, ultra-pure water, or buffer) into a sealed vial before opening the chemical container.
Phase 2: Transfer and Solubilization
-
Tare and Transfer: Place a static-free weigh boat or glass vial on the balance. Using a micro-spatula, carefully transfer the 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride. Scientific Insight: Keep the container as close to the weigh boat as possible to minimize the vertical drop, which generates dust.
-
In-Hood Solubilization: Do not transport the dry powder across the lab. Add your pre-measured solvent directly to the powder inside the fume hood.
-
Seal and Vortex: Cap the vial tightly. If vortexing or sonication is required, ensure the vial is completely sealed. Wipe the exterior of the vial with a 70% ethanol wipe before removing it from the hood.
Phase 3: Immediate Decontamination
-
Surface Wipe-Down: Because the HCl salt is highly water-soluble, wipe down the balance pan, spatulas, and hood surface with a paper towel dampened with distilled water, followed by a 70% ethanol wipe to ensure rapid drying.
-
Glove Disposal: Remove the outer pair of nitrile gloves inside the hood and dispose of them in a designated solid hazardous waste container.
Spill Management and Disposal Plan
In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the irritant powder.
Minor Spill Protocol (<50g)
-
Isolate: Alert personnel in the immediate vicinity. Keep the fume hood running.
-
Contain (Wet Method): Cover the spilled powder with absorbent paper towels. Gently pour water (or a 10% ethanol/water solution) over the towels to dissolve and trap the salt.
-
Collect: Using a plastic scoop or gloved hands, gather the wet, contaminated towels and place them into a heavy-duty, sealable polyethylene hazardous waste bag.
-
Neutralize and Clean: Wash the spill area with copious amounts of soap and water, followed by a final wipe with 70% ethanol.
-
Waste Segregation: Label the bag clearly as "Hazardous Solid Waste: Toxic/Irritant Amine Hydrochloride." Do not mix this with halogenated solvent waste unless the compound was dissolved in a chlorinated solvent like DCM or Chloroform. Dispose of via your institution's Environmental Health and Safety (EH&S) protocols.
References
-
NextSDS. "3-(aminomethyl)-N,N-dimethylbenzamide — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
